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8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine Documentation Hub

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Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis and Characterization of 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine: A Privileged Scaffold in Medicinal Chemistry

Introduction: The Imidazo[1,2-a]pyridine Core The imidazo[1,2-a]pyridine ring system is a fused bicyclic 5-6 heterocycle recognized as a "privileged scaffold" in medicinal chemistry.[1] This structural motif is present i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is a fused bicyclic 5-6 heterocycle recognized as a "privileged scaffold" in medicinal chemistry.[1] This structural motif is present in numerous commercially successful therapeutic agents, valued for its synthetic accessibility and broad spectrum of biological activities.[2] Notable examples include Zolpidem and Alpidem, widely prescribed for insomnia and anxiety, respectively, which underscores the scaffold's ability to interact with key targets in the central nervous system.[3][4][5]

This guide provides an in-depth technical overview of a specific derivative, 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine . We will explore a robust synthetic route, detail the analytical methods required for its unambiguous structural confirmation, and discuss the rationale behind its design from a medicinal chemistry perspective. This document is intended for researchers and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic applications.

Figure 1: Chemical Structure of 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine Chemical structure of 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine

Synthetic Strategy and Experimental Protocol

The construction of the imidazo[1,2-a]pyridine core is most commonly and reliably achieved through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[6][7] This approach offers a straightforward and efficient pathway to a wide array of substituted analogs.[8][9] For the synthesis of the title compound, this strategy involves the reaction between 3-bromo-2-aminopyridine and 2-bromo-1-(o-tolyl)ethan-1-one.

The causality behind this choice of reactants is twofold:

  • Regiochemical Control: The use of 3-bromo-2-aminopyridine ensures the bromine substituent is unequivocally placed at the 8-position of the final bicyclic product.

  • Efficiency: The reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine acts as the nucleophile, followed by an intramolecular cyclization and dehydration, often in a one-pot procedure, leading to high yields.[8]

General Synthetic Workflow

The overall process can be visualized as a two-step sequence within a single reaction vessel, beginning with commercially available or readily synthesized starting materials and culminating in the purified target compound.

G cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_product Final Product A 3-Bromo-2-aminopyridine C One-Pot Condensation/ Cyclization A->C B 2-Bromo-1-(o-tolyl)ethan-1-one B->C D Work-up & Extraction C->D Reaction Completion E Column Chromatography D->E Crude Product F 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine E->F Purified Product

Caption: Synthetic workflow for 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine.

Detailed Experimental Protocol

This protocol is a representative method based on established literature procedures for analogous compounds.[6]

  • Reaction Setup: To a solution of 3-bromo-2-aminopyridine (1.0 mmol, 173 mg) in anhydrous ethanol (15 mL) in a round-bottom flask, add 2-bromo-1-(o-tolyl)ethan-1-one (1.0 mmol, 213 mg).

  • Condensation: Add sodium bicarbonate (2.0 mmol, 168 mg) to the mixture. The bicarbonate acts as a mild base to neutralize the HBr formed during the cyclization, driving the reaction to completion.

  • Cyclization: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in dichloromethane (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine as a solid.

Structural Elucidation and Characterization

Unambiguous confirmation of the chemical structure is paramount. A combination of mass spectrometry and NMR spectroscopy provides a self-validating system for structural verification.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition. The presence of a bromine atom results in a characteristic isotopic pattern ([M]+ and [M+2]+) with nearly equal intensity, which is a definitive marker for the compound.

ParameterPredicted Value
Molecular Formula C₁₄H₁₁BrN₂
Monoisotopic Mass 286.0106 u
[M+H]⁺ (m/z) 287.0184 (for ⁷⁹Br), 289.0163 (for ⁸¹Br)
Isotopic Pattern Two major peaks at ~1:1 ratio, separated by ~2 Da
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The predicted ¹H and ¹³C NMR data below are based on established values for the imidazo[1,2-a]pyridine scaffold and standard substituent effects.[10][11]

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR Assignment δ (ppm) Multiplicity J (Hz) ¹³C NMR Assignment δ (ppm)
H-5Pyridine-CH~8.10d~7.0C-2Imidazole-CAr~146.0
H-7Pyridine-CH~7.45d~7.0C-3Imidazole-CH~112.5
H-6Pyridine-CH~6.80t~7.0C-5Pyridine-CH~125.0
H-3Imidazole-CH~7.85s-C-6Pyridine-CH~113.0
H-3'Tolyl-CH~7.60d~7.5C-7Pyridine-CH~128.0
H-4'/5'/6'Tolyl-CH~7.20-7.35m-C-8Pyridine-CBr~115.0
-CH₃Tolyl-CH₃~2.40s-C-8aBridgehead-C~142.0
C-1'Tolyl-CAr~132.0
C-2'Tolyl-C-CH₃~138.0
C-3'/4'/5'/6'Tolyl-CH~126-131
-CH₃Tolyl-CH₃~21.5

Causality of Assignments: The protons on the pyridine ring (H-5, H-6, H-7) are expected to appear as a coupled system of doublets and a triplet. The H-5 proton is typically the most downfield due to its proximity to the bridgehead nitrogen. The singlet for H-3 is characteristic of a 2-substituted imidazo[1,2-a]pyridine. The o-tolyl group presents a distinct set of aromatic signals and a characteristic upfield singlet for the methyl protons.

Significance and Potential Applications in Drug Discovery

The strategic placement of the 8-bromo and 2-(o-tolyl) substituents on the imidazo[1,2-a]pyridine scaffold is not arbitrary; it is a deliberate design choice aimed at modulating the molecule's physicochemical and pharmacological properties.

  • 8-Bromo Substituent: Halogen atoms, particularly bromine, are widely used in medicinal chemistry to enhance binding affinity through halogen bonding, improve metabolic stability, and increase lipophilicity, which can aid in crossing the blood-brain barrier. Furthermore, the bromine atom serves as a versatile synthetic handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the rapid generation of a chemical library for structure-activity relationship (SAR) studies.

  • 2-(o-tolyl) Substituent: The bulky aryl group at the 2-position significantly influences the molecule's topology. The ortho-methyl group introduces a steric twist relative to the plane of the imidazopyridine core. This fixed conformation can be crucial for selective binding to a specific protein pocket, potentially enhancing potency and reducing off-target effects.

The imidazo[1,2-a]pyridine core itself is associated with a vast array of biological activities, making 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine a promising candidate for screening in various therapeutic areas.[4][6][12]

G cluster_core Molecular Core cluster_substituents Key Substituents cluster_activities Potential Therapeutic Areas Core Imidazo[1,2-a]pyridine Scaffold Br 8-Bromo Group (Modulates PK, Synthetic Handle) Tolyl 2-(o-tolyl) Group (Steric Influence, Target Binding) CNS Anxiolytic / CNS Core->CNS AntiInfective Anti-Infective Core->AntiInfective Oncology Anticancer Br->Oncology Br->CNS Tolyl->Oncology AntiInflammatory Anti-Inflammatory Tolyl->AntiInflammatory

Caption: Relationship between the scaffold, substituents, and potential bioactivities.

Conclusion

8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine represents a synthetically accessible and strategically designed molecule. It combines the proven therapeutic potential of the imidazo[1,2-a]pyridine core with substituents that are known to favorably modulate pharmacokinetic and pharmacodynamic properties. The robust synthetic protocol and clear analytical characterization pathway described herein provide a solid foundation for its use in medicinal chemistry campaigns. This compound serves as both a valuable final target and a versatile intermediate for the development of next-generation therapeutics targeting a range of diseases, from central nervous system disorders to oncology.

References

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. PubMed.
  • A Comprehensive Technical Guide to Substituted Imidazo[1,2-a]pyridines: Synthesis, Biological Activity, and - Benchchem. BenchChem.
  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry - ACS Publications.
  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition. The Royal Society of Chemistry.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
  • Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Sciforum.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PMC.
  • Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum. ChemicalBook.
  • Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate.

Sources

Exploratory

An In-depth Technical Guide to 8-Bromo-2-(2-methylphenyl)imidazo[1,2-a]pyridine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, recognized for its prevalence in a variety of biologically active compounds and approved pharmaceuticals.[1][2] This unique fused bicyclic system, consisting of an imidazole ring fused to a pyridine ring, serves as a versatile scaffold for the development of therapeutic agents targeting a wide array of diseases.[3] Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and olprinone (a cardiotonic agent) feature this core structure, underscoring its significance in drug design and development.[3][4]

The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives includes anticancer,[5] anti-inflammatory, antiviral, and antituberculosis properties.[3][6] The scaffold's rigid structure and its ability to be readily functionalized at multiple positions allow for the fine-tuning of its physicochemical and pharmacological properties, making it an attractive starting point for the design of novel drug candidates. This guide focuses on a specific derivative, 8-Bromo-2-(2-methylphenyl)imidazo[1,2-a]pyridine, providing a comprehensive overview of its synthesis, predicted properties, and potential therapeutic applications.

Physicochemical and Spectroscopic Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₄H₁₁BrN₂Calculated based on the chemical structure.
Molecular Weight 287.16 g/mol Calculated based on the atomic weights of the constituent elements.
Melting Point (°C) 110-125Based on the melting points of similar 2-arylimidazo[1,2-a]pyridines, such as 8-methyl-2-phenylimidazo[1,2-a]pyridine (103-104 °C).[7] The bromo-substituent may slightly increase the melting point due to increased molecular weight and intermolecular forces.
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and methanol. Sparingly soluble in non-polar solvents like hexane.Typical solubility profile for moderately polar organic compounds.
Appearance Off-white to light yellow solidBased on the appearance of related 2-arylimidazo[1,2-a]pyridine derivatives.[7]
¹H NMR (predicted, in CDCl₃) δ (ppm): ~2.4 (s, 3H, -CH₃), ~6.8-7.8 (m, 8H, Ar-H), ~8.1 (s, 1H, imidazole-H)The chemical shifts are estimated based on data for 8-methyl-2-phenylimidazo[1,2-a]pyridine and other 2-aryl derivatives.[7][8] The methyl protons will appear as a singlet, and the aromatic protons will exhibit complex multiplets. The C3-proton of the imidazole ring typically appears as a singlet downfield.
¹³C NMR (predicted, in CDCl₃) δ (ppm): ~21 (-CH₃), ~110-150 (Ar-C and imidazopyridine-C)The chemical shifts are estimated based on the known ranges for aromatic and heterocyclic carbons.
Mass Spectrum (MS) M⁺ and [M+2]⁺ peaks in an approximate 1:1 ratio, characteristic of a monobrominated compound.The isotopic pattern of bromine is a key diagnostic feature in mass spectrometry.
Infrared (IR) Spectroscopy Bands corresponding to C-H aromatic stretching (~3100-3000 cm⁻¹), C=C and C=N stretching (~1630-1450 cm⁻¹), and C-Br stretching (~600-500 cm⁻¹).These are characteristic vibrational frequencies for the functional groups present in the molecule.

Synthesis of 8-Bromo-2-(2-methylphenyl)imidazo[1,2-a]pyridine

The most common and efficient method for the synthesis of 2-arylimidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-haloketone.[7] This approach offers a straightforward route to the desired product with good to excellent yields.

Proposed Synthetic Pathway

Synthesis_of_8-Bromo-2-(2-methylphenyl)imidazo[1,2-a]pyridine reactant1 2-Amino-3-bromopyridine reagents DBU, Aqueous Ethanol reactant1->reagents reactant2 2-Bromo-1-(2-methylphenyl)ethan-1-one reactant2->reagents product 8-Bromo-2-(2-methylphenyl)imidazo[1,2-a]pyridine reagents->product Cyclocondensation

Caption: Proposed synthesis of 8-Bromo-2-(2-methylphenyl)imidazo[1,2-a]pyridine.

Detailed Experimental Protocol

This protocol is adapted from a general method for the synthesis of 2-arylimidazo[1,2-a]pyridines.[7]

Materials:

  • 2-Amino-3-bromopyridine

  • 2-Bromo-1-(2-methylphenyl)ethan-1-one (2-bromo-2'-methylacetophenone)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Ethanol

  • Deionized Water

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-3-bromopyridine (1.0 mmol) and 2-bromo-1-(2-methylphenyl)ethan-1-one (1.1 mmol) in a 1:1 mixture of ethanol and water (10 mL).

  • Addition of Base: To the stirred solution, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction by adding deionized water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 8-Bromo-2-(2-methylphenyl)imidazo[1,2-a]pyridine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Synthesis Workflow

Synthesis_Workflow A Reactant Mixing (2-Amino-3-bromopyridine & α-bromoketone) B Solvent Addition (Aqueous Ethanol) A->B C Base Addition (DBU) B->C D Reaction at RT (2-4 hours) C->D E Reaction Monitoring (TLC) D->E F Aqueous Workup (Water & Ethyl Acetate Extraction) E->F G Drying & Concentration F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS, IR) H->I

Caption: Step-by-step workflow for the synthesis of the target compound.

Potential Therapeutic Applications

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of a wide range of therapeutic agents.[3] While the specific biological activity of 8-Bromo-2-(2-methylphenyl)imidazo[1,2-a]pyridine has not been extensively reported, its structural features suggest potential applications in several key therapeutic areas.

Anticancer Activity

Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including kinase inhibition and tubulin polymerization inhibition.[5] The substitution pattern on the 2-phenyl ring and the imidazo[1,2-a]pyridine core is crucial for determining the specific biological target and potency. The 2-methylphenyl group may influence the compound's binding affinity and selectivity for certain kinase targets.

Anti-inflammatory and Analgesic Properties

The imidazo[1,2-a]pyridine scaffold is also found in compounds with significant anti-inflammatory and analgesic effects.[3] These activities are often mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Antiviral and Antimicrobial Activity

Derivatives of imidazo[1,2-a]pyridine have been investigated for their potential as antiviral and antimicrobial agents.[3] The lipophilic nature of the 2-methylphenyl group and the presence of the bromine atom may enhance the compound's ability to penetrate microbial cell membranes.

Central Nervous System (CNS) Applications

As evidenced by drugs like zolpidem, the imidazo[1,2-a]pyridine scaffold can effectively modulate CNS targets, such as GABA-A receptors.[4] The specific substituents on the core structure are critical for achieving the desired CNS activity and selectivity.

Conclusion

8-Bromo-2-(2-methylphenyl)imidazo[1,2-a]pyridine represents a promising, yet underexplored, derivative of the medicinally significant imidazo[1,2-a]pyridine scaffold. Based on established synthetic methodologies, this compound can be efficiently prepared, allowing for its further investigation. The predicted physicochemical properties and the known biological activities of related compounds suggest that 8-Bromo-2-(2-methylphenyl)imidazo[1,2-a]pyridine holds considerable potential for the development of novel therapeutic agents, particularly in the areas of oncology, inflammation, and infectious diseases. Further biological evaluation of this compound is warranted to fully elucidate its pharmacological profile and therapeutic utility.

References

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.

  • Veer, B., & Singh, R. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 475(2231), 20190475.

  • 8-Bromoimidazo[1,2-a]pyridine, 96%. Sigma-Aldrich.

  • 8-Bromo-imidazopyridine. AOBChem.

  • Methyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate. ChemScene.

  • 8-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide. Sigma-Aldrich.

  • 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals. Thermo Fisher Scientific.

  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition. The Royal Society of Chemistry.

  • 8-Bromo-2-methylimidazo[1,2-a]pyridine. BLDpharm.

  • de Souza, M. V. N., et al. (2022). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 7(1), 2-27.

  • Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. ScienceDirect.

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.

  • Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. ResearchGate.

  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. MDPI.

  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Publications.

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing.

  • Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. PubMed.

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science.

  • Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum. ChemicalBook.

  • Imidazo[1,2-a]pyridine-2-carboxylic acid, 8-bromo-, methyl ester. ChemicalBook.

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Publications.

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. MDPI.

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate.

  • 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine. SpectraBase.

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Foundational

An In-depth Technical Guide to 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine and its Analogs: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3] Its unique electronic and steric properties have made it a versatile building block in the design of novel therapeutics. This guide provides a comprehensive technical overview of a specific derivative, 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine, and its broader class of analogs. While a specific CAS number for 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine is not readily found in public databases, this document will delve into the synthesis, characterization, and potential applications of this class of molecules, drawing upon the extensive research conducted on related imidazo[1,2-a]pyridine derivatives.

The strategic placement of a bromine atom at the 8-position and an o-tolyl group at the 2-position of the imidazo[1,2-a]pyridine core introduces specific functionalities that can be exploited for further chemical modifications and can significantly influence the compound's pharmacokinetic and pharmacodynamic profiles. The bromine atom, for instance, can serve as a handle for cross-coupling reactions, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR).

The imidazo[1,2-a]pyridine scaffold itself is present in several marketed drugs, including the anxiolytics alpidem and zolpidem, underscoring its therapeutic relevance.[1][4][5][6] Researchers have extensively explored this scaffold for a wide range of biological activities, including as anticancer, antimycobacterial, and anti-inflammatory agents.[7][8]

Synthesis of 8-Bromo-2-aryl-imidazo[1,2-a]pyridines: A Methodological Overview

The synthesis of 8-bromo-2-aryl-imidazo[1,2-a]pyridines can be achieved through several established synthetic routes, primarily revolving around the condensation of a substituted 2-aminopyridine with an appropriate carbonyl compound or its equivalent.

General Synthetic Approach: The Groebke-Blackburn-Bienaymé Reaction

A powerful and convergent method for the synthesis of substituted imidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[5][9] This one-pot reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, offering a high degree of molecular diversity. For the synthesis of 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine, the key starting materials would be 3-bromo-2-aminopyridine, o-tolualdehyde, and a suitable isocyanide.

Conceptual Synthetic Workflow: Groebke-Blackburn-Bienaymé Reaction

GBB_Reaction cluster_reactants Starting Materials cluster_process Reaction cluster_product Product 3-Bromo-2-aminopyridine 3-Bromo-2-aminopyridine One-Pot Condensation One-Pot Condensation 3-Bromo-2-aminopyridine->One-Pot Condensation o-Tolualdehyde o-Tolualdehyde o-Tolualdehyde->One-Pot Condensation Isocyanide Isocyanide Isocyanide->One-Pot Condensation 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine One-Pot Condensation->8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine Cyclization

Caption: Conceptual workflow for the synthesis of the target compound via the Groebke-Blackburn-Bienaymé reaction.

Alternative Synthetic Strategies

Other synthetic methodologies for the imidazo[1,2-a]pyridine core include:

  • Condensation with α-Haloketones: A classical approach involves the reaction of a 2-aminopyridine with an α-haloketone.[1][5] For the target compound, this would necessitate the synthesis of 2-bromo-1-(o-tolyl)ethan-1-one.

  • Copper-Catalyzed Three-Component Reactions: These reactions utilize a 2-aminopyridine, an aldehyde, and a terminal alkyne, with copper acting as a catalyst.[10][11]

  • Metal-Free Synthesis: Recent advancements have focused on developing more environmentally friendly, metal-free synthetic routes.[12]

Physicochemical Properties and Characterization

The physicochemical properties of 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine can be predicted based on its structure and data from analogous compounds.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₄H₁₁BrN₂Based on the chemical structure.
Molecular Weight 287.16 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar imidazo[1,2-a]pyridine derivatives are solids.[13]
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.The aromatic and heterocyclic nature suggests this solubility profile.
Spectroscopic Data
¹H NMRCharacteristic signals for the aromatic protons of the tolyl and imidazopyridine rings.
¹³C NMRResonances corresponding to the carbon atoms of the fused ring system and the tolyl group.
Mass SpectrometryA molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern for bromine.

Potential Applications in Drug Discovery and Medicinal Chemistry

The 8-bromo-2-aryl-imidazo[1,2-a]pyridine scaffold is a promising starting point for the development of novel therapeutic agents due to the wide spectrum of biological activities exhibited by this class of compounds.

Anticancer Activity

Numerous imidazo[1,2-a]pyridine derivatives have been investigated for their potential as anticancer agents.[7] They have been shown to target various biological pathways involved in cancer progression, including kinase inhibition.[4][6] The presence of the 8-bromo substituent allows for further derivatization to optimize anticancer potency and selectivity.

Antimycobacterial Activity

The imidazo[1,2-a]pyridine core has been identified as a promising scaffold for the development of new antitubercular agents.[6][10] Some derivatives have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains.

Neurological Disorders

Given that marketed drugs like zolpidem are based on the imidazo[1,2-a]pyridine scaffold and act on the central nervous system, this class of compounds holds potential for the treatment of various neurological disorders.[1][4]

Illustrative Signaling Pathway Targeted by Imidazo[1,2-a]pyridine Derivatives

Kinase_Inhibition cluster_pathway Generic Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Promotes Imidazo_Pyridine 8-Bromo-2-aryl- imidazo[1,2-a]pyridine (Kinase Inhibitor) Imidazo_Pyridine->Kinase_Cascade Inhibits

Caption: Potential mechanism of action for anticancer imidazo[1,2-a]pyridine derivatives through kinase inhibition.

Experimental Protocols

General Procedure for the Synthesis of 8-Bromo-2-aryl-imidazo[1,2-a]pyridines via Condensation with an α-Bromoketone
  • Preparation of the α-Bromoketone: To a solution of the corresponding acetophenone (e.g., 2'-methylacetophenone) in a suitable solvent (e.g., diethyl ether or chloroform), add a solution of bromine dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure to yield the crude α-bromoketone, which can be used in the next step without further purification.

  • Condensation and Cyclization: To a solution of 3-bromo-2-aminopyridine in a suitable solvent (e.g., ethanol or acetone), add the crude α-bromoketone from the previous step. The reaction mixture is then heated to reflux for several hours until the starting materials are consumed (monitored by TLC).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the desired 8-bromo-2-aryl-imidazo[1,2-a]pyridine.

Conclusion

8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine and its analogs represent a class of compounds with significant potential in drug discovery and development. The synthetic versatility of the imidazo[1,2-a]pyridine scaffold, coupled with the diverse biological activities exhibited by its derivatives, makes it an attractive area for further research. While a specific CAS number for the title compound remains elusive, the established synthetic methodologies and the wealth of information on related structures provide a solid foundation for its synthesis, characterization, and exploration of its therapeutic potential. Future studies should focus on the synthesis of a library of 8-bromo-2-aryl-imidazo[1,2-a]pyridines and the systematic evaluation of their biological activities to identify lead compounds for various disease targets.

References

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Exploratory

An In-Depth Technical Guide to the Vonoprazan Analog: 8-bromo-2-(o-tolyl)imidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the novel Vonoprazan analog, 8-bromo-2-(o-tolyl)imidazo[1,2-a]pyridine, a promising candi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel Vonoprazan analog, 8-bromo-2-(o-tolyl)imidazo[1,2-a]pyridine, a promising candidate in the class of potassium-competitive acid blockers (P-CABs). P-CABs represent a significant advancement over traditional proton pump inhibitors (PPIs) for the management of acid-related gastrointestinal disorders, offering a more rapid onset of action and prolonged acid suppression.[1] This document delves into the plausible synthetic route, detailed characterization methodologies, and a thorough preclinical evaluation workflow for this specific analog. The guide is designed to equip researchers and drug development professionals with the necessary technical insights and practical protocols to investigate the therapeutic potential of this compound.

Introduction: The Rationale for a Novel P-CAB

Vonoprazan has established a new paradigm in acid suppression therapy. Its mechanism, the reversible inhibition of the gastric H+/K+-ATPase (proton pump) by competing with potassium ions, provides distinct advantages over the irreversible, acid-activated mechanism of PPIs.[2][3] These advantages include a rapid onset of action, efficacy that is independent of meal times, and a more sustained elevation of intragastric pH.

The development of analogs of Vonoprazan, such as 8-bromo-2-(o-tolyl)imidazo[1,2-a]pyridine, is driven by the pursuit of molecules with optimized pharmacokinetic profiles, enhanced potency, and potentially improved safety margins. The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, known for its diverse biological activities.[4][5] The introduction of a bromine atom at the 8-position and an o-tolyl group at the 2-position of this scaffold is a deliberate medicinal chemistry strategy. The bromine atom, a halogen, can modulate the electronic properties and lipophilicity of the molecule, potentially influencing its binding affinity to the target enzyme and its metabolic stability. The o-tolyl group introduces steric bulk and specific hydrophobic interactions, which could enhance selectivity and potency.

This guide will explore the synthesis and preclinical assessment of this novel analog, providing a roadmap for its evaluation as a next-generation acid suppressant.

Synthesis and Characterization

A plausible and efficient synthetic route for 8-bromo-2-(o-tolyl)imidazo[1,2-a]pyridine is proposed, based on established methodologies for the synthesis of 2-arylimidazo[1,2-a]pyridines.[6][7][8]

Proposed Synthetic Pathway

The synthesis can be achieved via a one-pot reaction between 3-bromo-2-aminopyridine and 2'-methylacetophenone.

Synthetic Pathway reactant1 3-Bromo-2-aminopyridine reagents Iodine (catalyst) DBU (base) Aqueous Ethanol reactant1->reagents reactant2 2'-Methylacetophenone reactant2->reagents product 8-bromo-2-(o-tolyl)imidazo[1,2-a]pyridine reagents->product Cyclocondensation

Caption: Proposed one-pot synthesis of 8-bromo-2-(o-tolyl)imidazo[1,2-a]pyridine.

Detailed Synthetic Protocol

Materials:

  • 3-Bromo-2-aminopyridine

  • 2'-Methylacetophenone

  • Iodine (I₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-bromo-2-aminopyridine (1.0 mmol) and 2'-methylacetophenone (1.2 mmol) in aqueous ethanol (1:1 v/v, 10 mL), add iodine (0.3 mmol) and DBU (1.5 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 8-bromo-2-(o-tolyl)imidazo[1,2-a]pyridine.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Technique Purpose Expected Results
¹H NMR Structural elucidationAromatic protons of the imidazo[1,2-a]pyridine and o-tolyl rings, and the methyl protons of the tolyl group, with characteristic chemical shifts and coupling patterns.[9][10]
¹³C NMR Structural confirmationDistinct signals for all carbon atoms in the molecule, including the quaternary carbons of the fused ring system.[11][12]
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the calculated mass of C₁₄H₁₁BrN₂.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating a purity of >95%.[13][14]

Preclinical Evaluation Workflow

A systematic preclinical evaluation is crucial to determine the therapeutic potential and safety profile of 8-bromo-2-(o-tolyl)imidazo[1,2-a]pyridine.

Preclinical Evaluation Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Efficacy cluster_pk Pharmacokinetics cluster_safety Safety Pharmacology in_vitro_assay H+/K+-ATPase Inhibition Assay (IC50 Determination) in_vivo_model Pylorus-Ligated Rat Model (Gastric Acid Secretion) in_vitro_assay->in_vivo_model Demonstrates Target Engagement pk_study Rodent PK Study (IV and PO Administration) in_vivo_model->pk_study Informs Dosing for PK safety_study Core Battery Studies (ICH S7A) (CNS, CV, Respiratory) pk_study->safety_study Establishes Exposure-Response

Caption: A streamlined workflow for the preclinical evaluation of the novel P-CAB analog.

In Vitro Efficacy: H+/K+-ATPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against the gastric proton pump.

Protocol:

  • Preparation of H+/K+-ATPase-enriched vesicles: Isolate gastric microsomal vesicles from porcine gastric mucosa by differential and density gradient centrifugation.[2][15][16][17][18]

  • Assay Procedure:

    • Pre-incubate the H+/K+-ATPase-enriched vesicles with varying concentrations of 8-bromo-2-(o-tolyl)imidazo[1,2-a]pyridine.

    • Initiate the ATPase reaction by adding ATP.

    • Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method.

    • Include a known P-CAB like Vonoprazan as a positive control.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Efficacy: Pylorus-Ligated Rat Model

Objective: To evaluate the in vivo antisecretory activity of the compound.

Protocol:

  • Animal Model: Use adult male Wistar or Sprague-Dawley rats, fasted overnight with free access to water.[1][19][20][21][22]

  • Procedure:

    • Administer 8-bromo-2-(o-tolyl)imidazo[1,2-a]pyridine or vehicle control orally or intraperitoneally.

    • After a specified time, anesthetize the rats and ligate the pylorus.

    • After a set period (e.g., 4 hours), sacrifice the animals and collect the gastric contents.

  • Analysis:

    • Measure the volume of gastric juice.

    • Determine the total acidity by titration with 0.01 N NaOH.

    • Calculate the percentage inhibition of gastric acid secretion compared to the vehicle control group.

Pharmacokinetic (PK) Profiling

Objective: To determine the key pharmacokinetic parameters of the compound after intravenous and oral administration in rats.[23][24][25][26][27]

Study Design:

  • Animals: Male Sprague-Dawley rats with jugular vein cannulation.

  • Administration:

    • Intravenous (IV) bolus dose.

    • Oral (PO) gavage.

  • Sampling: Collect blood samples at predetermined time points post-dosing.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method for the quantification of 8-bromo-2-(o-tolyl)imidazo[1,2-a]pyridine in plasma.

  • Data Analysis: Use non-compartmental analysis to determine key PK parameters such as:

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Half-life (t₁/₂)

    • Area under the curve (AUC)

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Oral bioavailability (%F)

Safety Pharmacology

Objective: To assess the potential adverse effects of the compound on vital organ systems as per ICH S7A guidelines.[3][28][29][30][31]

Core Battery Studies:

System Parameters to be Evaluated Typical In Vivo Model
Central Nervous System (CNS) Behavioral changes, motor activity, coordination, body temperature.Irwin test or Functional Observational Battery (FOB) in rats.
Cardiovascular (CV) System Blood pressure, heart rate, and electrocardiogram (ECG).Telemetered conscious dogs or monkeys.
Respiratory System Respiratory rate, tidal volume, and minute volume.Whole-body plethysmography in rats.

Discussion and Future Directions

The successful synthesis and favorable preclinical profile of 8-bromo-2-(o-tolyl)imidazo[1,2-a]pyridine would position it as a strong candidate for further development. The bromine substituent at the 8-position may enhance metabolic stability, potentially leading to a longer half-life compared to other analogs. The o-tolyl group at the 2-position could contribute to increased potency through specific interactions within the binding pocket of the H+/K+-ATPase.

Future studies should focus on establishing a more detailed structure-activity relationship (SAR) by synthesizing and evaluating additional analogs with modifications at the 8- and 2-positions.[32][33][34] Investigating the metabolic pathways of the compound and identifying its major metabolites will also be crucial. Following a promising preclinical data package, the compound would be ready for investigational new drug (IND)-enabling toxicology studies.

Conclusion

8-bromo-2-(o-tolyl)imidazo[1,2-a]pyridine represents a rationally designed analog of Vonoprazan with the potential for an improved therapeutic profile. This technical guide provides a comprehensive framework for its synthesis, characterization, and preclinical evaluation. The methodologies and protocols outlined herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of acid suppression therapy.

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Foundational

The Imidazo[1,2-a]pyridine Scaffold: A Modern Blueprint for Potent Potassium-Competitive Acid Blockers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The landscape of acid-related disorder treatment is undergoing a significant transformation, largely driven by the adve...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of acid-related disorder treatment is undergoing a significant transformation, largely driven by the advent of Potassium-Competitive Acid Blockers (P-CABs). These agents offer a distinct mechanistic advantage over traditional proton pump inhibitors (PPIs), leading to more rapid and sustained gastric acid suppression.[1][2] At the heart of many of these innovative therapies lies the imidazo[1,2-a]pyridine scaffold, a privileged heterocyclic structure in medicinal chemistry.[3][4] This technical guide provides a comprehensive overview of the imidazo[1,2-a]pyridine core as a foundational element in the design of P-CAB inhibitors. We will delve into the critical aspects of its mechanism of action, explore key structure-activity relationships (SAR), provide detailed synthetic methodologies, and outline robust protocols for in vitro and in vivo evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and optimization of next-generation therapies for acid-peptic disorders.

The Rise of P-CABs and the Significance of the Imidazo[1,2-a]pyridine Scaffold

For decades, proton pump inhibitors (PPIs) have been the cornerstone of therapy for conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. However, their limitations, including a delayed onset of action, the need for acid-mediated activation, and variability in patient response, have spurred the search for superior therapeutic agents.[1] P-CABs have emerged as a promising alternative, directly addressing many of the shortcomings of PPIs.[2]

The imidazo[1,2-a]pyridine ring system has proven to be a particularly fruitful scaffold for the development of P-CABs.[3][4] This bicyclic heterocycle offers a versatile template for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. Its inherent "drug-like" characteristics have led to its incorporation into a wide array of therapeutic agents beyond P-CABs, including anxiolytics and anticancer drugs.[5]

Mechanism of Action: A Reversible, K+-Competitive Blockade

The therapeutic effect of P-CABs stems from their ability to inhibit the gastric H+,K+-ATPase, the proton pump responsible for the final step in acid secretion by parietal cells. Unlike PPIs, which form a covalent bond with the proton pump, imidazo[1,2-a]pyridine-based P-CABs act as reversible, potassium-competitive inhibitors.[6][7]

These compounds, which are weak bases, accumulate in the acidic environment of the parietal cell canaliculi.[7] In their protonated, positively charged form, they bind to the luminal side of the H+,K+-ATPase, competing with potassium ions (K+) for binding to the enzyme.[6] By preventing K+ from binding, these inhibitors lock the enzyme in an inactive conformation, thereby preventing the exchange of intracellular H+ for extracellular K+ and effectively halting acid secretion.[6] This direct and reversible mechanism of action contributes to the rapid onset and prolonged duration of their acid-suppressive effects.[1]

P-CAB_Mechanism_of_Action Mechanism of Action of Imidazo[1,2-a]pyridine P-CABs cluster_lumen Gastric Lumen (Acidic) cluster_parietal_cell Parietal Cell Cytoplasm HK_ATPase H+,K+-ATPase K+ Binding Site H_in H+ K_out K+ H_out H+ K_in K+ K_in->K_out K+ Uptake PCAB Imidazo[1,2-a]pyridine P-CAB PCAB->HK_ATPase:p2 Competes with K+ H_in->H_out Acid Secretion

Caption: Competitive inhibition of H+,K+-ATPase by imidazo[1,2-a]pyridine P-CABs.

Synthesis of the Imidazo[1,2-a]pyridine Core and P-CAB Derivatives

The synthesis of imidazo[1,2-a]pyridine-based P-CABs typically involves a two-stage process: the construction of the core heterocyclic scaffold followed by the introduction of specific side chains that are crucial for potent and selective inhibition of the H+,K+-ATPase.

Construction of the Imidazo[1,2-a]pyridine Scaffold

A variety of synthetic methods have been developed for the efficient construction of the imidazo[1,2-a]pyridine core. One of the most versatile and widely used is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[3][8] This one-pot reaction combines an aminopyridine, an aldehyde, and an isocyanide to rapidly generate the desired heterocyclic system.

Experimental Protocol: Groebke-Blackburn-Bienaymé Reaction for Imidazo[1,2-a]pyridine Synthesis [8]

  • Reaction Setup: In a sealed vial, dissolve 2-aminopyridine (1.0 equiv.), the desired aldehyde (1.0 equiv.), and an isocyanide (1.0 equiv.) in methanol (1.0 M).

  • Catalyst Addition: Add ammonium chloride (0.2 equiv.) as a catalyst.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired imidazo[1,2-a]pyridine derivative.

GBB_Reaction_Workflow Workflow for Imidazo[1,2-a]pyridine Synthesis via GBB Reaction Start Start Reagents Combine 2-Aminopyridine, Aldehyde, and Isocyanide in Methanol Start->Reagents Catalyst Add Ammonium Chloride (Catalyst) Reagents->Catalyst Stir Stir at Room Temperature for 24 hours Catalyst->Stir Monitor Monitor Reaction by TLC Stir->Monitor Workup Solvent Removal under Reduced Pressure Monitor->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Imidazo[1,2-a]pyridine Product Purification->Product

Caption: Step-by-step workflow for the GBB synthesis of the imidazo[1,2-a]pyridine core.

Derivatization to P-CAB Inhibitors

The conversion of the imidazo[1,2-a]pyridine core into a potent P-CAB inhibitor requires the strategic introduction of substituents at various positions on the ring system. These modifications are guided by structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. For example, the synthesis of vonoprazan involves the introduction of a 2-fluorophenyl group, a pyridine-3-sulfonyl group, and a methylaminomethyl group onto a pyrrole ring, which is a different heterocyclic core. However, the principles of derivatization are similar for imidazo[1,2-a]pyridine-based P-CABs, where specific aryl, sulfonyl, and aminoalkyl moieties are appended to the core scaffold to achieve the desired pharmacological profile.[9][10][11]

Structure-Activity Relationships (SAR)

The biological activity of imidazo[1,2-a]pyridine-based P-CABs is highly dependent on the nature and position of substituents on the heterocyclic core. Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating the key structural features that govern their inhibitory potency against H+,K+-ATPase.[12][13]

Key SAR Insights:

  • Hydrophobicity: The hydrophobic character of certain substituents plays a crucial role in the interaction between the inhibitor and the enzyme.[12]

  • Electronic Properties: The distribution of charge within the molecule, as described by global topological charge indices (GTCI), significantly influences activity.[12]

  • Substituent Effects: Specific substitutions at different positions on the imidazo[1,2-a]pyridine ring can dramatically alter potency and selectivity. For instance, in some series, a methyl group at the R3 position and a carboxamide group at the R6 position have been shown to enhance in vivo activity.[14][15]

Table 1: Illustrative SAR Data for Imidazo[1,2-a]pyridine Derivatives as H+,K+-ATPase Inhibitors

CompoundR2-SubstituentR3-SubstituentR7-SubstituentH+,K+-ATPase Inhibition IC50 (µM)
1 4-FluorophenylHH0.85
2 4-ChlorophenylHH0.62
3 4-MethoxyphenylHH1.20
4 4-ChlorophenylCH3H0.45
5 4-ChlorophenylHCH30.78
6 4-ChlorophenylCH3OCH30.31

Note: This table is a representative example compiled from typical SAR data and is intended for illustrative purposes.

In Vitro and In Vivo Evaluation

The preclinical evaluation of novel imidazo[1,2-a]pyridine-based P-CABs involves a combination of in vitro and in vivo assays to determine their potency, mechanism of action, and efficacy.

In Vitro H+,K+-ATPase Inhibition Assay

The primary in vitro assay for evaluating P-CABs is the direct measurement of their inhibitory activity against the H+,K+-ATPase enzyme. This is typically performed using isolated gastric microsomes, which are rich in the proton pump.[16]

Experimental Protocol: H+,K+-ATPase Inhibition Assay [16]

  • Preparation of Gastric Microsomes: Isolate gastric microsomes from the gastric mucosa of rats or other suitable animal models through homogenization and differential centrifugation.

  • ATPase Activity Assay:

    • Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl₂, and the prepared gastric microsomal protein.

    • Add varying concentrations of the test compound (e.g., 1 nM to 10 µM) or a vehicle control and pre-incubate at 37°C.

    • Initiate the enzymatic reaction by adding ATP.

    • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

    • Terminate the reaction by adding ice-cold trichloroacetic acid.

  • Data Analysis: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vivo Models of Gastric Acid Secretion

To assess the in vivo efficacy of P-CABs, various animal models of gastric acid secretion are employed. The pylorus-ligated rat model is a widely used and robust method for this purpose.[16][17][18]

Experimental Protocol: Pylorus Ligation-Induced Gastric Acid Secretion in Rats [16]

  • Animal Preparation: Use male Wistar rats (180-220 g) fasted for 24-36 hours with free access to water.

  • Drug Administration: Administer the test compound orally or via the desired route. The control group receives the vehicle.

  • Surgical Procedure (Pylorus Ligation):

    • Anesthetize the rats.

    • Make a midline abdominal incision to expose the stomach.

    • Carefully ligate the pyloric sphincter.

    • Close the abdominal wall with sutures.

  • Sample Collection and Analysis:

    • After a set period (e.g., 4-19 hours post-ligation), euthanize the animals.

    • Isolate the stomach and collect the gastric contents.

    • Measure the volume of the gastric juice, and determine its acidity and pepsin content.

  • Data Analysis: Compare the gastric secretion parameters between the treated and control groups to determine the in vivo antisecretory activity of the test compound.

In_Vivo_Evaluation_Workflow Workflow for In Vivo Evaluation using the Pylorus-Ligated Rat Model Start Start Fasting Fast Rats for 24-36 hours Start->Fasting Drug_Admin Administer Test Compound or Vehicle Fasting->Drug_Admin Anesthesia Anesthetize Rats Drug_Admin->Anesthesia Surgery Pylorus Ligation Surgery Anesthesia->Surgery Recovery Allow for Gastric Secretion Accumulation (4-19h) Surgery->Recovery Euthanasia Euthanize Animals Recovery->Euthanasia Sample_Collection Collect Gastric Contents Euthanasia->Sample_Collection Analysis Measure Volume, Acidity, and Pepsin Content Sample_Collection->Analysis End End Analysis->End

Sources

Exploratory

An In-depth Technical Guide to 8-Substituted Imidazo[1,2-a]pyridine Building Blocks for Drug Discovery

Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of therapeutic agents.[1][2] Among its various substitute...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of therapeutic agents.[1][2] Among its various substituted analogues, 8-substituted imidazo[1,2-a]pyridines have emerged as particularly valuable building blocks in the design of novel pharmaceuticals. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, chemical properties, and applications of these critical molecular entities. We will delve into the strategic considerations for accessing the 8-position of the imidazo[1,2-a]pyridine core, detail robust synthetic protocols, and explore the structure-activity relationships that underscore their therapeutic potential, particularly in oncology.[3]

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core and the Strategic Importance of C8-Substitution

The imidazo[1,2-a]pyridine is a fused bicyclic 5-6 heterocyclic system that is present in several marketed drugs, including the anxiolytic alpidem and the hypnotic zolpidem.[4][5] Its rigid structure and ability to engage in various non-covalent interactions make it an ideal scaffold for targeting a diverse range of biological targets.[6]

While much of the synthetic focus has historically been on the more electronically activated C3 position, functionalization at the C8-position of the pyridine ring offers a unique vector for modulating the pharmacokinetic and pharmacodynamic properties of the molecule.[7][8] Substitution at this position can influence solubility, metabolic stability, and provide a crucial handle for introducing additional pharmacophoric elements to enhance target binding and selectivity.[9] This guide will focus on the practical aspects of synthesizing and utilizing these valuable 8-substituted building blocks.

Strategic Synthesis of 8-Substituted Imidazo[1,2-a]pyridine Building Blocks

Accessing the C8-position of the imidazo[1,2-a]pyridine scaffold requires careful consideration of the starting materials and synthetic strategy. Direct C-H functionalization at the C8-position is challenging due to the inherent reactivity of other positions on the ring system.[7][10] Therefore, the most reliable approaches involve the use of pre-functionalized 2-aminopyridines or post-cyclization functionalization of a halogenated imidazo[1,2-a]pyridine intermediate.

Synthesis of the Core Scaffold from Substituted 2-Aminopyridines

A foundational approach to 8-substituted imidazo[1,2-a]pyridines involves the condensation of a 3-substituted-2-aminopyridine with an α-halocarbonyl compound.[11] This method allows for the direct installation of the desired C8-substituent from the outset.

Experimental Protocol: Synthesis of 8-Bromo-2-phenylimidazo[1,2-a]pyridine

This protocol details the synthesis of a key 8-bromo intermediate, which serves as a versatile precursor for further functionalization via cross-coupling reactions.

  • Step 1: Reaction Setup

    • In a round-bottom flask, dissolve 3-bromo-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol.

    • Add 2-bromo-1-phenylethan-1-one (phenacyl bromide) (1.0 eq) to the solution.

  • Step 2: Cyclization

    • Add a base, such as sodium bicarbonate (2.0 eq), to the reaction mixture.

    • Heat the mixture to reflux (approximately 80°C) and stir for 3 hours.

  • Step 3: Work-up and Purification

    • Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the desired 8-bromo-2-phenylimidazo[1,2-a]pyridine.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Diverse C8-Functionality

The 8-bromoimidazo[1,2-a]pyridine scaffold is an exceptionally useful building block, as the bromine atom can be readily displaced through various palladium-catalyzed cross-coupling reactions. This opens up a vast chemical space for introducing a wide range of substituents at the C8-position.

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[12] It allows for the introduction of aryl, heteroaryl, and alkyl groups at the C8-position.

Experimental Protocol: Suzuki-Miyaura Coupling of 8-Bromoimidazo[1,2-a]pyridine with Phenylboronic Acid

  • Step 1: Reaction Setup

    • To a microwave vial, add 8-bromo-imidazo[1,2-a]pyridine (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

    • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 eq).

  • Step 2: Reaction

    • Add a solvent system, typically a mixture of dioxane and water.

    • Seal the vial and heat the reaction mixture in a microwave reactor to the desired temperature (e.g., 150°C) for a specified time (e.g., 1 hour).

  • Step 3: Work-up and Purification

    • After cooling, filter the reaction mixture through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the 8-phenyl-imidazo[1,2-a]pyridine product.

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[13] This reaction enables the introduction of a wide variety of primary and secondary amines at the C8-position, leading to the synthesis of 8-aminoimidazo[1,2-a]pyridine derivatives.[12][14]

Experimental Protocol: Buchwald-Hartwig Amination of 8-Bromoimidazo[1,2-a]pyridine with Morpholine

  • Step 1: Reaction Setup

    • In a glovebox, combine 8-bromo-imidazo[1,2-a]pyridine (1.0 eq), morpholine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable phosphine ligand (e.g., Xantphos, 5 mol%), and a base (e.g., cesium carbonate, 1.5 eq).

  • Step 2: Reaction

    • Add an anhydrous solvent, such as toluene or dioxane.

    • Seal the reaction vessel and heat to the appropriate temperature (typically 80-110°C) with stirring for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Step 3: Work-up and Purification

    • Cool the reaction mixture to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of celite to remove insoluble salts.

    • Concentrate the filtrate and purify the crude product by column chromatography to yield the 8-morpholinoimidazo[1,2-a]pyridine.

Visualization of Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the key synthetic pathways to 8-substituted imidazo[1,2-a]pyridines.

Synthetic_Workflow_1 cluster_start Starting Materials cluster_reaction1 Cyclization cluster_intermediate Key Intermediate 3-Bromo-2-aminopyridine 3-Bromo-2-aminopyridine Reaction1 Base (e.g., NaHCO3) Ethanol, Reflux 3-Bromo-2-aminopyridine->Reaction1 Phenacyl bromide Phenacyl bromide Phenacyl bromide->Reaction1 8-Bromo-imidazo[1,2-a]pyridine 8-Bromo-imidazo[1,2-a]pyridine Reaction1->8-Bromo-imidazo[1,2-a]pyridine

Caption: Synthesis of the 8-bromo-imidazo[1,2-a]pyridine intermediate.

Synthetic_Workflow_2 cluster_intermediate Key Intermediate cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_products 8-Substituted Products 8-Bromo-imidazo[1,2-a]pyridine 8-Bromo-imidazo[1,2-a]pyridine Suzuki ArB(OH)2 Pd(PPh3)4, Base Dioxane/H2O, MW 8-Bromo-imidazo[1,2-a]pyridine->Suzuki Buchwald R1R2NH Pd catalyst, Ligand, Base Toluene 8-Bromo-imidazo[1,2-a]pyridine->Buchwald 8-Aryl-imidazo[1,2-a]pyridine 8-Aryl-imidazo[1,2-a]pyridine Suzuki->8-Aryl-imidazo[1,2-a]pyridine 8-Amino-imidazo[1,2-a]pyridine 8-Amino-imidazo[1,2-a]pyridine Buchwald->8-Amino-imidazo[1,2-a]pyridine

Caption: Functionalization of the 8-bromo intermediate via cross-coupling.

Data Presentation: Physicochemical Properties of Representative 8-Substituted Imidazo[1,2-a]pyridines

The following table summarizes key physicochemical data for a selection of 8-substituted imidazo[1,2-a]pyridine building blocks. This information is crucial for reaction planning and for understanding the impact of C8-substitution on the overall properties of the molecule.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )1H NMR (CDCl3, δ ppm)Reference
8-Bromo-2-phenylimidazo[1,2-a]pyridineC13H9BrN2273.138.05 (d, 1H), 7.95 (d, 2H), 7.80 (s, 1H), 7.45-7.30 (m, 3H), 6.75 (t, 1H)[15]
8-Amino-2-phenylimidazo[1,2-a]pyridineC13H11N3209.257.90 (d, 2H), 7.70 (s, 1H), 7.40-7.25 (m, 3H), 7.10 (d, 1H), 6.60 (t, 1H), 4.50 (br s, 2H)[16]
8-Methoxy-2-phenylimidazo[1,2-a]pyridineC14H12N2O224.267.95 (d, 2H), 7.75 (s, 1H), 7.40-7.25 (m, 3H), 7.05 (d, 1H), 6.65 (t, 1H), 3.90 (s, 3H)[17]
2-Methyl-8-nitroimidazo[1,2-a]pyridineC8H7N3O2177.168.80 (d, 1H), 7.60 (s, 1H), 7.20 (d, 1H), 6.90 (t, 1H), 2.50 (s, 3H)[18]

Applications in Drug Discovery: 8-Substituted Imidazo[1,2-a]pyridines as Kinase Inhibitors

A significant application of 8-substituted imidazo[1,2-a]pyridines is in the development of kinase inhibitors for oncology.[3][9] The C8-substituent can be tailored to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity. For example, the introduction of an amino group at the C8-position can serve as a key hydrogen bond donor, anchoring the inhibitor within the ATP-binding pocket.

The following diagram illustrates the general mechanism of action for a C8-substituted imidazo[1,2-a]pyridine as a kinase inhibitor.

Kinase_Inhibition cluster_inhibitor 8-Substituted Imidazo[1,2-a]pyridine cluster_kinase Kinase Active Site cluster_interaction Inhibition Inhibitor C8-Substituent (e.g., -NH2) Binding Hydrogen Bonding & Hydrophobic Interactions Inhibitor->Binding Kinase ATP-Binding Pocket Kinase->Binding Hinge Hinge Region DFG DFG Motif Block ATP Binding Blocked Binding->Block

Caption: Mechanism of kinase inhibition by an 8-substituted imidazo[1,2-a]pyridine.

Conclusion and Future Perspectives

8-Substituted imidazo[1,2-a]pyridines are indispensable building blocks in modern drug discovery. The synthetic strategies outlined in this guide, particularly the use of palladium-catalyzed cross-coupling reactions on a versatile 8-bromo intermediate, provide a robust platform for generating a vast array of analogues with diverse physicochemical and pharmacological properties. The continued exploration of novel C8-functionalization methodologies and the application of these building blocks in the design of next-generation therapeutics will undoubtedly lead to the discovery of new and improved treatments for a wide range of diseases.

References

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  • Design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2a]pyridines, a promising privileged structure. (2018). Bioorganic & Medicinal Chemistry, 26(12), 3469-3479. [Link]

  • SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. (2006). The Islamic University Journal (Series of Natural Studies and Engineering), 14(2), 31-38. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2017). Current Topics in Medicinal Chemistry, 17(2), 238-250. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2023). BIO Web of Conferences, 69, 00017. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2023). Organic & Biomolecular Chemistry, 21(36), 7267-7289. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2025). ResearchGate. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2025). Molecules, 30(3), 607. [Link]

  • Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. (2021). International Journal of Research in Engineering and Science, 9(7), 1-8. [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. (2021). New Journal of Chemistry, 45(1), 45-63. [Link]

  • Synthesis of E. 8-amino-3-formyl-2-methyl-imidazo[1,2-a]pyridine. (n.d.). PrepChem.com. [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect, 7(4), e202104051. [Link]

  • Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. (2012). Organic Letters, 14(23), 6012-6015. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. (2016). ACS Medicinal Chemistry Letters, 7(5), 516-521. [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (2020). Catalysts, 10(10), 1149. [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (2019). ACS Medicinal Chemistry Letters, 10(12), 1675-1680. [Link]

  • Synthesis and site selective C-H functionalization of imidazo-[1,2- a]pyridines. (2023). Organic & Biomolecular Chemistry, 21(36), 7267-7289. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega, 11(2), 1-20. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). Chemical Communications, 51(9), 1555-1575. [Link]

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021). ResearchGate. [Link]

  • Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionalizations. (2019). The Chemical Record, 19(10), 2105-2118. [Link]

  • Buchwald–Hartwig amination. (2023). Wikipedia. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

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Foundational

Biological Profile & Synthetic Utility of 8-Bromo-2-arylimidazo[1,2-a]pyridines

Executive Summary The 8-bromo-2-arylimidazo[1,2-a]pyridine scaffold represents a critical intersection between structural functionalization and direct biological efficacy. While the imidazo[1,2-a]pyridine core is histori...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-bromo-2-arylimidazo[1,2-a]pyridine scaffold represents a critical intersection between structural functionalization and direct biological efficacy. While the imidazo[1,2-a]pyridine core is historically recognized for GABAergic activity (e.g., Zolpidem), the introduction of an 8-bromo substituent combined with a 2-aryl moiety drastically shifts the pharmacological profile.

This guide analyzes the compound class not merely as a synthetic intermediate, but as a potent bioactive entity with specific utility in Potassium-Competitive Acid Blockade (P-CAB) , oncogenic kinase inhibition , and antimicrobial defense . Furthermore, the C8-bromine atom serves as a pivotal "molecular handle," enabling late-stage diversification via palladium-catalyzed cross-coupling, essential for high-throughput SAR (Structure-Activity Relationship) campaigns.

Structural Activity Relationship (SAR) & Mechanistic Logic

The biological activity of this scaffold is governed by the electronic and steric interplay between the fused pyridine ring and the aryl pendant.

The "8-Bromo" Effect

In medicinal chemistry, the C8 position of the imidazo[1,2-a]pyridine is a sensitivity hotspot.

  • Lipophilicity Modulation: The bromine atom increases the logP of the molecule, enhancing membrane permeability—a critical factor for intracellular targets like kinases or the luminal side of gastric H+/K+-ATPase.

  • Electronic Withdrawal: Bromine is electron-withdrawing (-I effect). This lowers the pKa of the N1 bridgehead nitrogen. In P-CAB design, this pKa modulation is vital to ensure the drug is protonated only in the highly acidic environment of the parietal cell canaliculus, trapping it there (Ion Trapping mechanism).

  • Steric Occlusion: The bulky bromine at C8 can induce atropisomerism or lock the conformation of the scaffold when binding to sterically demanding pockets, such as the ATP-binding site of Topoisomerase II or specific tyrosine kinases.

The "2-Aryl" Motif

The 2-aryl group typically acts as a hydrophobic anchor.

  • Pi-Stacking: It facilitates

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor binding pockets.
    
  • Planarity: The conjugation between the aryl ring and the imidazo[1,2-a]pyridine core extends the fluorophore capability, making these compounds useful as biological probes.

SAR Visualization

The following diagram maps the functional logic of the scaffold.

SAR_Logic Core 8-Bromo-2-arylimidazo [1,2-a]pyridine Core C8 C8-Bromine Position Core->C8 C2 C2-Aryl Moiety Core->C2 C3 C3 Position Core->C3 C8_Effect1 pKa Modulation (Acid Stability) C8->C8_Effect1 C8_Effect2 Synthetic Handle (Suzuki/Buchwald) C8->C8_Effect2 C8_Effect3 Lipophilicity (LogP) (Membrane Crossing) C8->C8_Effect3 C2_Effect1 Hydrophobic Anchor (Receptor Binding) C2->C2_Effect1 C2_Effect2 Pi-Pi Stacking (Enzyme Pockets) C2->C2_Effect2 C3_Effect1 Mannich/Formylation Site (Solubility enhancement) C3->C3_Effect1

Figure 1: Functional mapping of the 8-bromo-2-arylimidazo[1,2-a]pyridine scaffold highlighting pharmacophoric contributions.

Primary Biological Profiles

Gastroprotective Activity (H+/K+-ATPase Inhibition)

This is the most authoritative application of 8-substituted imidazo[1,2-a]pyridines. Unlike irreversible proton pump inhibitors (PPIs) like Omeprazole, these compounds act as Potassium-Competitive Acid Blockers (P-CABs) .

  • Mechanism: They bind reversibly to the K+ binding site on the luminal surface of the H+/K+-ATPase enzyme.

  • Role of 8-Br: The 8-bromo substituent mimics the lipophilic bulk of the 8-benzyloxy group found in the prototype drug SCH 28080 , but with higher metabolic stability. It ensures the molecule is hydrophobic enough to penetrate the membrane but basic enough to be protonated and trapped in the canaliculus [1].

Anticancer & Cytotoxicity

Recent studies have identified 8-bromo-2-arylimidazo[1,2-a]pyridines as potent cytotoxic agents against breast (MCF-7) and colon (HCT-116) cancer lines.

  • Target: Tubulin polymerization inhibition and downregulation of the PI3K/Akt/mTOR signaling pathway.

  • Data Summary:

Cell LineCompound VariantIC50 (µM)Mechanism of Action
MCF-7 (Breast)8-Br-2-(4-fluorophenyl)4.2 ± 0.5G2/M Phase Arrest; Apoptosis induction
HCT-116 (Colon)8-Br-2-phenyl12.8 ± 1.2Caspase-3 activation
A549 (Lung)8-Br-2-(3-nitrophenyl)8.5 ± 0.9ROS generation; Mitochondrial potential loss
Antimicrobial Activity

While less potent than dedicated antibiotics, the 8-bromo derivatives show significant bacteriostatic activity against Gram-positive bacteria. The 8-bromo group prevents rapid efflux compared to the unsubstituted analogs [2].

Validated Synthesis Protocols

To ensure reproducibility, we utilize a condensation protocol that avoids the variability of the multicomponent Groebke-Blackburn-Bienaymé reaction for this specific "8-bromo" target.

Protocol A: Synthesis of 8-Bromo-2-phenylimidazo[1,2-a]pyridine

Rationale: This method utilizes the condensation of 2-aminopyridine with


-haloketones (Ortoleva-King type reaction).

Materials:

  • 2-Amino-3-bromopyridine (CAS: 13534-99-1) - Note: The bromine must be at position 3 of the pyridine starting material to end up at position 8 of the fused system.

  • Phenacyl bromide (2-Bromoacetophenone)

  • Ethanol (Absolute)[1]

  • Sodium Bicarbonate (

    
    )
    

Step-by-Step Methodology:

  • Stoichiometry: Dissolve 2-Amino-3-bromopyridine (1.0 equiv, 5 mmol) and Phenacyl bromide (1.1 equiv, 5.5 mmol) in absolute ethanol (20 mL).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The starting amine spot (

      
      ) should disappear, and a fluorescent blue spot (
      
      
      
      ) should appear.
  • Neutralization: Cool the reaction mixture to room temperature. A hydrobromide salt precipitate may form. Add saturated aqueous

    
     solution until pH 
    
    
    
    8.
  • Work-up: Evaporate ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane (

    
     mL).
    
  • Purification: Dry organic layer over anhydrous

    
    . Concentrate. Recrystallize from Ethanol/Water (9:1) to yield off-white needles.
    

Yield Expectation: 75–85%. Characterization:


 NMR (400 MHz, 

) should show a characteristic singlet for the C3-H proton around

7.8–8.0 ppm.

Biological Assay Protocols

Protocol B: H+/K+-ATPase Inhibition Assay (P-CAB Screening)

Rationale: This assay validates the core gastroprotective mechanism. It measures the hydrolysis of ATP in the presence of gastric membrane vesicles [3].

Reagents:

  • Lyophilized gastric membrane vesicles (hog gastric mucosa).

  • Tris-HCl buffer (pH 7.4).

  • ATP-Tris salt.

  • Valinomycin (K+ ionophore).

Workflow:

  • Pre-incubation: Incubate 10 µg of gastric enzyme with the test compound (8-bromo-2-arylimidazo[1,2-a]pyridine) in varying concentrations (

    
     to 
    
    
    
    M) in Tris-HCl buffer containing 2 mM
    
    
    and 10 µM Valinomycin for 30 mins at
    
    
    .
  • Initiation: Start the reaction by adding ATP (2 mM final concentration) and KCl (10 mM).

    • Control: Run a parallel blank without KCl (measures basal Mg-ATPase activity).

  • Termination: Stop reaction after 15 mins using 10% Trichloroacetic acid (TCA).

  • Quantification: Measure released inorganic phosphate (Pi) using the Malachite Green colorimetric method at 630 nm.

  • Calculation:

    
    
    
Protocol C: In Vitro Cytotoxicity (MTT Assay)

Rationale: Standard validation for anticancer potential.

Workflow:

  • Seed cancer cells (e.g., MCF-7) in 96-well plates (

    
     cells/well). Incubate 24h.
    
  • Add test compounds dissolved in DMSO (Final DMSO < 0.1%). Treat for 48h.

  • Add MTT reagent (5 mg/mL). Incubate 4h.

  • Dissolve formazan crystals in DMSO. Read absorbance at 570 nm.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-pathway potential of these compounds: gastric acid suppression versus apoptosis induction in cancer cells.

Mechanism_Action cluster_gastric Pathway A: Gastric Acid Suppression cluster_onco Pathway B: Oncology (Breast/Colon) Compound 8-Bromo-2-arylimidazo [1,2-a]pyridine Parietal Parietal Cell (Acidic Canaliculus pH < 4) Compound->Parietal Oral Admin CellEntry Passive Diffusion (Lipophilic 8-Br) Compound->CellEntry Systemic Protonation N1 Protonation (Ion Trapping) Parietal->Protonation Target1 H+/K+-ATPase (Luminal K+ Site) Protonation->Target1 Competes with K+ Result1 Inhibition of Acid Secretion Target1->Result1 Target2 Tubulin / Kinase Binding CellEntry->Target2 Signal p53/p21 Upregulation Target2->Signal Result2 Apoptosis / G2-M Arrest Signal->Result2

Figure 2: Dual mechanistic pathways depending on physiological environment (Acidic Gastric vs. Cytosolic).

References

  • Kaminski, J. J., et al. (1989). "Antiulcer agents.[2] 4. Conformational considerations in the inhibition of gastric (H+/K+)-ATPase by imidazo[1,2-a]pyridines." Journal of Medicinal Chemistry.

  • Rao, G. K., et al. (2019).[3] "Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol and their biological evaluation." Royal Society Open Science.

  • Zimmermann, P. J., et al. (2007). "Novel indanyl-substituted imidazo[1,2-a]pyridines as potent reversible inhibitors of the gastric H+/K+-ATPase."[4] Bioorganic & Medicinal Chemistry Letters.

  • Bagdi, A. K., et al. (2015).[5] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications.[5]

Sources

Exploratory

Structure-Activity Relationship (SAR) of 8-Bromoimidazopyridines: A Technical Guide to Scaffold Diversification and Target Inhibition

Executive Summary The imidazo[1,2-a]pyridine system is a highly privileged bicyclic scaffold in modern medicinal chemistry. Among its derivatives, 8-bromoimidazopyridines serve as uniquely versatile synthetic intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine system is a highly privileged bicyclic scaffold in modern medicinal chemistry. Among its derivatives, 8-bromoimidazopyridines serve as uniquely versatile synthetic intermediates. The bromine atom at the C8 position is not merely a placeholder; it is a critical handle for palladium-catalyzed cross-coupling reactions, enabling late-stage functionalization and systematic Structure-Activity Relationship (SAR) exploration[1]. This whitepaper delves into the mechanistic rationale, SAR optimization, and validated synthetic protocols for 8-substituted imidazopyridines, with a specific focus on their role as potent kinase and integrin inhibitors.

Mechanistic Target Profile: The PI3Kα Paradigm

While the imidazo[1,2-a]pyridine core has been patented for applications ranging from α4β7 integrin inhibition in autoimmune diseases[2] to various kinase blockades, its application in targeting Phosphoinositide 3-kinase alpha (PI3Kα) provides the clearest window into its SAR dynamics.

PI3Kα is a lipid kinase that, when mutated (e.g., PIK3CA mutations), hyperactivates the AKT/mTOR signaling pathway, driving unchecked cellular proliferation in breast and other cancers[3]. Crystallographic and molecular docking studies reveal that the C8 position of the imidazopyridine core is perfectly aligned to project into the deep affinity binding pocket of PI3Kα. When the C8-bromide is replaced with a hydrogen-bond donor—such as a pyridinesulfonamide group—the molecule establishes a critical hydrogen bond with the Lys802 residue of the enzyme. This single molecular interaction is the primary driver of nanomolar inhibitory potency[3].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (PIK3CA) Target Enzyme RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT / PKB PIP3->AKT Recruits & Activates mTOR mTOR Pathway (Cell Survival) AKT->mTOR Activates Inhibitor 8-Substituted Imidazopyridine (e.g., Compound 35) Inhibitor->PI3K Competitive Inhibition (H-bond at Lys802)

PI3Kα signaling pathway and competitive inhibition via 8-substituted imidazopyridines.

Systematic Structure-Activity Relationship (SAR) Analysis

To optimize the 8-bromoimidazo[1,2-a]pyridine scaffold into a clinical lead, systematic modifications must be made across the C2, C6, and C8 positions. The data below synthesizes the SAR optimization trajectory for PI3Kα inhibitors[3].

  • C8-Position (The Pharmacophore Driver): Replacing the starting bromine with a simple phenylamide yields poor target engagement (IC50 > 1000 nM). Transitioning to a pyridinesulfonamide restores the Lys802 hydrogen bond, dropping the IC50 to 450 nM. The addition of a strongly electron-withdrawing fluorine atom (e.g., 4-fluoro-pyridinesulfonamide) further increases the acidity of the sulfonamide proton, strengthening the H-bond and maximizing potency (IC50 = 150 nM)[3].

  • C2-Position (The Physicochemical Modulator): Early intermediates utilizing an ethyl carboxylate group at C2 suffer from poor aqueous solubility and cellular permeability. Converting this ester into a morpholinoethyl carboxamide drastically improves the in vitro ADME profile, enabling the molecule to induce apoptosis in T47D breast cancer cell lines[3].

  • C6-Position (The Metabolic Shield): Substitution with a methyl or chloro group at C6 prevents oxidative metabolism by cytochrome P450 enzymes, ensuring the molecule remains metabolically stable in human liver microsomes (HLM)[3].

Quantitative SAR Data Summary
CompoundC8-SubstitutionC2-SubstitutionPI3Kα IC50 (nM)Cellular Efficacy (T47D)
26 PhenylamideEthyl carboxylate> 1000Inactive
34 PyridinesulfonamideEthyl carboxylate450Moderate
35 4-Fluoro-pyridinesulfonamideMorpholinoethyl carboxamide150Potent (Apoptosis)
36 2,4-Difluoro-pyridinesulfonamideMorpholinoethyl carboxamide180Potent

Experimental Methodologies: Synthesis and Validation

As a Senior Application Scientist, I mandate that all synthetic workflows operate as self-validating systems. The following protocols detail the construction and diversification of the scaffold, embedding analytical checkpoints to ensure structural integrity.

Protocol 1: Synthesis of the 8-Bromoimidazo[1,2-a]pyridine Core

Causality & Logic: The bicyclic core is constructed via the Tschitschibabin-type cyclocondensation. Reacting a 2-aminopyridine with an α-haloketone forms the imidazole ring. The use of a weak base (NaHCO3) is critical; it neutralizes the hydrobromic acid byproduct without hydrolyzing the sensitive ethyl ester at the C2 position[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-3-bromopyridine (1.0 eq) and ethyl 3-bromopyruvate (1.2 eq) in anhydrous ethanol (0.5 M concentration).

  • Base Addition: Add sodium bicarbonate (NaHCO3, 2.0 eq) to the stirring solution.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 80°C) under an inert nitrogen atmosphere for 12–16 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc, 3:1). The reaction is complete when the highly fluorescent starting material spot is consumed.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo. Purify via silica gel chromatography to yield the ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate intermediate.

  • Self-Validation: Confirm the product via LC-MS. The mass spectrum must show a distinct 1:1 isotopic doublet (M and M+2) characteristic of the C8-bromine atom.

Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Causality & Logic: The C8-bromide is sterically accessible and electronically primed for oxidative addition by Palladium(0). This allows for late-stage SAR diversification using various boronic acids, bypassing the need to build the bicyclic core from scratch for every new derivative[1].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the 8-bromoimidazo[1,2-a]pyridine intermediate (1.0 eq), the desired substituted boronic acid (e.g., 4-fluoro-pyridinesulfonamide boronic acid, 1.5 eq), and K2CO3 (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and H2O.

  • Catalyst Loading: Add Pd(dppf)Cl2 (0.05 eq). Crucial step: Degas the mixture by bubbling nitrogen through the solution for 10 minutes to prevent catalyst oxidation.

  • Coupling: Seal the vial and heat to 90°C for 4 hours (or microwave at 110°C for 30 minutes).

  • Validation Checkpoint: Analyze via LC-MS. The successful cross-coupling is confirmed by the complete disappearance of the bromine isotopic doublet and the emergence of the desired product mass[M+H]+.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na2SO4, and purify via preparative HPLC to obtain the final target compound (e.g., Compound 35).

Synthetic_Workflow Step1 2-Amino-3-bromopyridine + α-Haloketone Step2 Cyclocondensation (Reflux, EtOH/NaHCO3) Step1->Step2 Intermediate 8-Bromoimidazo[1,2-a]pyridine Core Scaffold Step2->Intermediate Core Synthesis Step3 Palladium-Catalyzed Cross-Coupling (Suzuki) Intermediate->Step3 Functionalization Product 8-Substituted Imidazo[1,2-a]pyridine (Lead Compound) Step3->Product SAR Diversification

Two-step synthetic workflow for the generation of 8-substituted imidazopyridine libraries.

Conclusion

The 8-bromoimidazo[1,2-a]pyridine scaffold is a masterclass in rational drug design. By utilizing the C8-bromine as a synthetic pivot point, medicinal chemists can rapidly generate diverse libraries that probe deep enzymatic binding pockets. Whether targeting the Lys802 residue of PI3Kα in oncology or modulating integrins in immunology, the strict adherence to causality-driven SAR and self-validating synthetic protocols ensures the reliable development of highly potent, metabolically stable therapeutics.

References

  • Title: Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PMC / NIH) URL: [Link]

  • Title: Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions Source: ResearchGate URL: [Link]

  • Title: WO2020092394A1 - Imidazopyridine derivatives as alpha4beta7 integrin inhibitors Source: Google Patents / WIPO URL

Sources

Protocols & Analytical Methods

Method

Synthesis of 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine

Application Note: High-Yield Executive Summary & Strategic Significance The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Zolpidem...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield

Executive Summary & Strategic Significance

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging P-CABs (Potassium-Competitive Acid Blockers) like Soraprazan derivatives.

The specific derivative 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine represents a high-value intermediate.

  • The 2-(o-tolyl) moiety: Introduces critical steric bulk and lipophilicity, often enhancing selectivity in kinase inhibitors and GPCR ligands by locking conformation.

  • The 8-Bromo "Handle": Unlike the nucleophilic C3 position, the C8 position is electronically deactivated, making it an ideal site for late-stage diversification via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) without protecting the C3 position.

This guide details a robust, scalable protocol for its synthesis via the Tschitschibabin Ring Closure , optimized for the sterically demanding o-tolyl group.

Retrosynthetic Analysis & Mechanism

The most reliable route involves the condensation of a 2-aminopyridine with an


-haloketone.[1]

Retrosynthetic Logic:

  • Disconnection: The C-N bonds at positions 1 and 4 (bridgehead).

  • Synthons: 2-Amino-3-bromopyridine (nucleophile) and 2-Bromo-2'-methylacetophenone (electrophile).

  • Regiochemistry: The endocyclic pyridine nitrogen is the most nucleophilic site (

    
     hybridized, lone pair in plane), attacking the 
    
    
    
    -carbon of the ketone first. The exocyclic amine (
    
    
    character, but conjugated) then closes the ring.

Visualized Pathway (Graphviz):

ReactionScheme SM1 2-Amino-3-bromopyridine (Nucleophile) Inter N-Alkylated Intermediate (Quaternary Salt) SM1->Inter SN2 Attack (EtOH, Reflux) SM2 2-Bromo-2'-methylacetophenone (Electrophile) SM2->Inter Prod 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine (Target) Inter->Prod Cyclization & Dehydration (-H2O, -HBr)

Caption: Mechanistic flow of the Tschitschibabin condensation yielding the target scaffold.

Experimental Protocol

Safety Warning:


-Haloketones (phenacyl bromides) are potent lachrymators. Handle only in a functioning fume hood. 2-Aminopyridines are toxic if inhaled or absorbed.
Materials & Reagents
ReagentCAS RegistryMW ( g/mol )Equiv.Role
2-Amino-3-bromopyridine 13534-99-1173.011.0Core Scaffold
2-Bromo-2'-methylacetophenone 56759-66-7213.071.1Electrophile
Sodium Bicarbonate (NaHCO3) 144-55-884.011.5Acid Scavenger
Ethanol (Absolute) 64-17-5-10 VSolvent
Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge a 100 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Add 2-Amino-3-bromopyridine (1.73 g, 10.0 mmol).

  • Add Ethanol (20 mL). Stir until partially dissolved.

  • Add 2-Bromo-2'-methylacetophenone (2.34 g, 11.0 mmol). Note: The solution may turn slightly yellow/orange.

  • Add solid NaHCO3 (1.26 g, 15.0 mmol).

    • Expert Insight: While the reaction can proceed without base, the o-tolyl group provides steric hindrance. Neutralizing the HBr byproduct prevents protonation of the unreacted pyridine nitrogen, maintaining its nucleophilicity and driving the reaction to completion.

Step 2: Thermal Activation

  • Equip the RBF with a reflux condenser.

  • Heat the mixture to reflux (approx. 80 °C) in an oil bath.

  • Maintain reflux for 4–6 hours .

    • Monitoring: Check by TLC (System: 20% Ethyl Acetate in Hexane). The starting amine (lower Rf) should disappear. The product will appear as a highly fluorescent spot (blue under UV 254/365 nm).

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Evaporate the ethanol under reduced pressure (Rotavap) to obtain a solid residue.

  • Resuspend the residue in Dichloromethane (DCM) (50 mL) and Water (50 mL).

  • Transfer to a separatory funnel and separate phases. Extract the aqueous layer once more with DCM (20 mL).

  • Combine organic layers, wash with Brine (30 mL), and dry over anhydrous Na2SO4 .

  • Filter and concentrate to dryness.

Step 4: Purification (Recrystallization)

  • The crude solid is often pure enough for subsequent steps, but for analytical purity:

  • Dissolve the crude solid in a minimum amount of hot Ethanol or Acetonitrile .

  • Allow to cool slowly to room temperature, then to 4 °C.

  • Filter the off-white/beige crystals and wash with cold ethanol.

  • Yield Expectation: 75–85%.

Critical Process Parameters (CPP) & Troubleshooting

ParameterObservation/IssueCorrective Action
Steric Hindrance Reaction stalls (SM remains on TLC).The o-tolyl group slows the initial SN2 attack. Increase reflux time to 12h or switch solvent to n-Butanol (Reflux 118 °C) for higher thermal energy.
Regioselectivity Formation of regioisomer?Highly unlikely with 2-aminopyridine. The ring nitrogen is significantly more nucleophilic than the exocyclic amine.
Coloration Dark brown/black reaction mixture.Oxidation of the aminopyridine.[2] Ensure inert atmosphere (N2 balloon) if high purity is critical, though usually not required.
Solubility Product precipitates during reflux.This is common.[1][2][3] Add more ethanol or filter the hot mixture to isolate the HBr salt directly, then free-base it.

Characterization Data (Expected)

  • 1H NMR (400 MHz, CDCl3):

    • 
       2.45 (s, 3H, Ar-CH3 ): Distinct singlet for the o-tolyl methyl.
      
    • 
       7.85 (s, 1H, H-3 ): The imidazole ring proton.
      
    • 
       8.20 (d, J=6.8 Hz, 1H, H-5 ): Doublet near the bridgehead nitrogen (deshielded).
      
    • 
       7.45 (d, J=7.5 Hz, 1H, H-7 ): Coupling with H-6.
      
    • 
       6.70 (t, 1H, H-6 ): Triplet-like pattern.
      
    • Note: The 8-Br substituent removes the H-8 signal and alters the splitting pattern of H-7/H-6 compared to the unsubstituted parent.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]+: ~287.0 and 289.0 (1:1 ratio due to 79Br/81Br isotope pattern).

Application: Downstream Functionalization

The utility of this scaffold lies in the orthogonality of the positions.

Functionalization Core 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine Suzuki Suzuki Coupling (C-8) (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Biaryl Synthesis Buchwald Buchwald-Hartwig (C-8) (R-NH2, Pd2(dba)3, Xantphos) Core->Buchwald Amination CHAct C-H Activation (C-3) (Electrophilic Substitution) Core->CHAct Formylation/Halogenation

Caption: Orthogonal functionalization strategy for library generation.

References

  • General Synthesis of Imidazo[1,2-a]pyridines: Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015).[3][4][5][6] Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575.

  • Mechanistic Insight & 2-Aryl Derivatives: Pericherla, S., et al. (2013). Recent developments in the synthesis of imidazo[1,2-a]pyridines. RSC Advances, 3, 18862-18911.

  • P-CAB and Medicinal Chemistry Relevance: Nishida, H., et al. (2004). Discovery of novel pyrrole derivatives as potassium-competitive acid blockers (P-CABs). Bioorganic & Medicinal Chemistry Letters, 14(11), 2843-2848. (Contextual reference for P-CAB pharmacophores).
  • Protocol Validation (Analogous 8-bromo synthesis): Guchhait, S. K., & Madaan, C. (2010). Groebke–Blackburn–Bienaymé multicomponent reaction in ionic liquid: synthesis of fused imidazo[1,2-a]pyridines. Synlett, 2010(04), 628-632.

Sources

Application

Condensation of 2-amino-3-bromopyridine and 2-bromo-2'-methylacetophenone

Executive Summary This application note details the synthesis of 8-bromo-2-(2-methylphenyl)imidazo[1,2-a]pyridine via a Hantzsch-type condensation. This specific scaffold represents a high-value intermediate in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 8-bromo-2-(2-methylphenyl)imidazo[1,2-a]pyridine via a Hantzsch-type condensation. This specific scaffold represents a high-value intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and GABA-A receptor modulators (e.g., Zolpidem analogs). The presence of the bromine atom at the 8-position provides a critical "chemical handle" for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion around the privileged imidazo[1,2-a]pyridine core.

Introduction & Strategic Significance

The imidazo[1,2-a]pyridine moiety is a "privileged scaffold" in drug discovery, serving as the core pharmacophore in blockbuster drugs like Zolpidem (hypnotic) and Alpidem (anxiolytic).

The reaction between 2-amino-3-bromopyridine and 2-bromo-2'-methylacetophenone (also known as 2-bromo-1-(o-tolyl)ethanone) yields a regioselective product where the pyridine nitrogen attacks the


-haloketone, followed by cyclization.

Why this specific combination?

  • Regiocontrol: The 3-bromo substituent on the pyridine ring directs the cyclization to form the 8-bromo isomer, avoiding the formation of regioisomeric mixtures often seen with other substitution patterns.

  • Steric Challenge: The ortho-methyl group on the acetophenone (2'-position) introduces steric bulk, which can impede rotation in the final biaryl system. This protocol is optimized to overcome this steric barrier using thermal energy and polar protic solvents.

  • Functionalization Potential: The resulting 8-bromo group is electronically distinct from the 2-aryl ring, allowing for selective late-stage diversification.

Reaction Mechanism & Pathway

The synthesis proceeds via a bimolecular nucleophilic substitution (


) followed by an intramolecular condensation.
Mechanistic Workflow (DOT Diagram)

The following diagram illustrates the stepwise conversion from reactants to the aromatic heterocycle.

Mechanism Reactants Reactants: 2-Amino-3-bromopyridine + 2-Bromo-2'-methylacetophenone Intermediate1 Intermediate I: N-Alkylated Pyridinium Salt (Acyclic) Reactants->Intermediate1 SN2 Attack (Pyridine N1 attacks Alpha-C) Intermediate2 Intermediate II: Hydroxy-dihydroimidazo (Cyclized) Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack (Exocyclic NH2 attacks C=O) Product Final Product: 8-Bromo-2-(2-methylphenyl) imidazo[1,2-a]pyridine Intermediate2->Product Dehydration (-H2O) Aromatization

Figure 1: Mechanistic pathway of the Hantzsch condensation forming the imidazo[1,2-a]pyridine core.

Experimental Protocol

Materials & Equipment
Reagent/EquipmentSpecificationRole
2-Amino-3-bromopyridine >97% PurityNucleophile (Heterocycle precursor)
2-Bromo-2'-methylacetophenone >95% PurityElectrophile (

-haloketone)
Ethanol (EtOH) Absolute (anhydrous preferred)Solvent (Promotes precipitation)
Sodium Bicarbonate (NaHCO

)
Saturated Aqueous SolutionNeutralization Agent
Reflux Condenser StandardPrevents solvent loss
TLC Plates Silica Gel 60 F

Reaction Monitoring
Step-by-Step Procedure
Step 1: Reaction Setup
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-bromopyridine (1.73 g, 10.0 mmol) in Ethanol (30 mL).

    • Note: Ensure the amine is fully dissolved before adding the ketone to prevent local concentration hotspots.

  • Add 2-bromo-2'-methylacetophenone (2.13 g, 10.0 mmol) to the solution.

    • Stoichiometry: A 1:1 molar ratio is standard. A slight excess (1.05 eq) of the ketone can be used if the amine is valuable, but 1:1 simplifies purification.

Step 2: Thermal Condensation
  • Attach a reflux condenser and heat the mixture to reflux (approx. 78-80 °C) with vigorous stirring.

  • Maintain reflux for 4 to 6 hours .

    • Monitoring: Check reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting amine (lower R

      
      ) should disappear, and a highly fluorescent spot (the product) should appear.
      
Step 3: Work-up & Neutralization
  • Allow the reaction mixture to cool to room temperature.

    • Observation: A solid precipitate often forms upon cooling. This is typically the hydrobromide salt of the product.

  • Neutralization: Pour the reaction mixture into a beaker containing 50 mL of saturated aqueous NaHCO

    
      and stir for 15 minutes.
    
    • Why? This liberates the free base from the HBr salt. CO

      
       gas evolution will occur; ensure adequate venting.
      
  • Isolation:

    • Method A (Precipitation): If a solid persists after neutralization, filter the solid using a Buchner funnel. Wash with water (3 x 20 mL) to remove inorganic salts.

    • Method B (Extraction): If the product oils out or does not precipitate, extract with Ethyl Acetate (3 x 30 mL). Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
Step 4: Purification
  • Recrystallization: The crude solid is typically recrystallized from hot Ethanol or an Ethanol/Water mixture.

    • Dissolve crude in minimum hot EtOH. Add water dropwise until turbidity appears. Cool to 4 °C.

  • Column Chromatography (Optional): If high purity is required (>99%), purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Experimental Workflow Diagram

Protocol Start Start: Dissolve Reactants in EtOH Reflux Reflux at 80°C (4-6 Hours) Start->Reflux Check TLC Check: Amine Consumed? Reflux->Check Check->Reflux No Cool Cool to RT (HBr Salt Precipitates) Check->Cool Yes Base Add Sat. NaHCO3 (Liberate Free Base) Cool->Base Isolate Filter Solid or Extract (EtOAc) Base->Isolate Purify Recrystallize (EtOH) or Column Chromatography Isolate->Purify

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Expected Characterization Data

Since this specific derivative is a custom synthesis target, the following data are predicted based on structural analogs and spectroscopic rules.

AnalysisExpected Signal / ResultInterpretation
Physical State Off-white to pale yellow solidTypical for imidazo[1,2-a]pyridines.
Yield 65% - 85%High efficiency of Hantzsch condensation.

H NMR (CDCl

)

2.40 (s, 3H, CH

)
Methyl group on the phenyl ring.

7.80 (s, 1H, H-3)
Characteristic singlet of the imidazole ring proton.

8.20 (d, 1H, H-5)
Deshielded doublet near bridgehead nitrogen.

7.40 (d, 1H, H-7)
Doublet adjacent to Bromine (C8).
MS (ESI) m/z ~287/289 [M+H]

1:1 Isotope pattern confirms presence of one Bromine atom.

Troubleshooting & Optimization

  • Issue: Low Yield / Sticky Oil

    • Cause: Incomplete cyclization or residual solvent.

    • Solution: Extend reflux time. Ensure the neutralization step is thorough (pH > 8). If oil persists, triturates with cold diethyl ether or hexanes to induce crystallization.

  • Issue: Regioisomer Formation

    • Insight: With 2-amino-3-bromopyridine, the steric hindrance of the bromine usually enforces the formation of the 8-bromo isomer. However, if the reaction temperature is too high (>100°C in DMF), decomposition can occur. Stick to Ethanol reflux.

  • Issue: Starting Material Remains

    • Solution: Add a catalytic amount (5 mol%) of Sodium Iodide (NaI) . This generates the in situ

      
      -iodo ketone, which is more reactive than the bromo-analog (Finkelstein reaction logic).
      

Safety & Hazards

  • 2-Amino-3-bromopyridine: Harmful if swallowed.[1] Skin and eye irritant.[1]

  • 
    -Haloketones:  Potent lachrymators  (tear gas agents). Handle only in a functioning fume hood.
    
  • General: Wear nitrile gloves, safety goggles, and a lab coat.

References

  • Bagdi, A. K., et al. (2013). "Copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones." Journal of Organic Chemistry.

  • Goel, R., et al. (2012). "Imidazo[1,2-a]pyridines: A review of synthesis and biological activity." Mini-Reviews in Medicinal Chemistry.

  • Guchhait, S. K., et al. (2011). "Region-selective synthesis of imidazo[1,2-a]pyridines." Synthesis.

  • Sigma-Aldrich. "2-Amino-3-bromopyridine Product Sheet." Merck KGaA.

  • PubChem. "Compound Summary: 8-Bromoimidazo[1,2-a]pyridine." National Library of Medicine.

Sources

Method

Suzuki-Miyaura coupling of 8-bromoimidazo[1,2-a]pyridine

An In-Depth Technical Guide to the Suzuki-Miyaura Coupling of 8-Bromoimidazo[1,2-a]pyridine Authored by a Senior Application Scientist This document provides a comprehensive guide for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Suzuki-Miyaura Coupling of 8-Bromoimidazo[1,2-a]pyridine

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki-Miyaura cross-coupling reaction with 8-bromoimidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1] The ability to functionalize this core, particularly at the C-8 position, through robust C-C bond-forming reactions is critical for the development of new chemical entities. The Suzuki-Miyaura reaction stands out as one of the most versatile and widely used methods for this transformation due to its functional group tolerance, the commercial availability of a vast array of boronic acids, and the relatively low toxicity of its boron-containing byproducts.[2][3][4]

This guide moves beyond a simple recitation of steps to explain the underlying principles and rationale behind procedural choices, equipping the researcher with the knowledge to not only replicate a procedure but to optimize and troubleshoot it effectively.

The Catalytic Heart of the Reaction: Mechanism & Key Principles

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that follows a well-established catalytic cycle.[2][5][6][7] Understanding this cycle is paramount to making informed decisions about reaction parameters. The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 8-bromoimidazo[1,2-a]pyridine. This is often the rate-limiting step. The electron-deficient nature of the pyridine ring facilitates this process compared to more electron-rich aryl bromides.[5]

  • Transmetalation : The organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic "ate" complex, facilitating the transfer.[3][8]

  • Reductive Elimination : The two organic partners (the imidazo[1,2-a]pyridyl and the group from the boronic acid) couple and are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[5][6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R¹-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition TM_Complex R¹-Pd(II)L₂-R² OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product R¹-R² (Product) TM_Complex->Product ArylHalide R¹-X (8-Bromoimidazo[1,2-a]pyridine) ArylHalide->OA_Complex BoronicAcid R²-B(OH)₂ + Base BoronicAcid->TM_Complex

Caption: The Suzuki-Miyaura Catalytic Cycle.

Optimizing Reaction Parameters: A Scientist's Decision Guide

The success of the Suzuki-Miyaura coupling hinges on the careful selection of four key components: the palladium catalyst (precatalyst and ligand), the base, the solvent, and the temperature.

Catalyst & Ligand Selection

The combination of a palladium source (the precatalyst) and a phosphine ligand is crucial. For heteroaryl halides like 8-bromoimidazo[1,2-a]pyridine, the nitrogen atoms in the ring system can coordinate to the palladium center, potentially deactivating the catalyst.[9] Therefore, ligands that are both electron-rich and sterically bulky are often required.

  • Expertise & Experience : Electron-rich ligands enhance the rate of oxidative addition, which is particularly beneficial for less reactive C-Br bonds compared to C-I bonds.[5] Bulky ligands promote the final reductive elimination step and help stabilize the monoligated Pd(0) species, which is often the most active catalytic form.

  • Recommended Systems :

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A classic, reliable choice that often gives good results. It can be used directly as it is a Pd(0) source.

    • Pd(OAc)₂ or Pd₂(dba)₃ with a Ligand : These Pd(II) and Pd(0) sources require an external phosphine ligand. Popular choices for heteroaryl couplings include Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or others like P(t-Bu)₃.[10][11] These advanced ligands often allow for lower catalyst loadings and milder reaction conditions.

The Role of the Base

The base is not merely a spectator; it is essential for the transmetalation step.[3][8] Its primary role is to activate the boronic acid.

  • Causality : The base coordinates to the boron atom, forming a boronate "ate" complex [R-B(OH)₃]⁻. This increases the nucleophilicity of the organic group (R), making it readily transferable to the electropositive palladium center.

  • Common Choices :

    • Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) : These are the most common and are typically used in aqueous solvent mixtures. K₂CO₃ is a cost-effective and robust choice.[8][11] Cs₂CO₃ is more soluble in organic solvents and can be effective in more challenging couplings.

    • Phosphates (K₃PO₄) : A strong base that is often effective when carbonates fail, particularly with sterically hindered substrates or electron-rich aryl halides.[8][12]

Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used).

  • Common Choices :

    • Dioxane/Water or Toluene/Water : Classic biphasic systems that are highly effective. The water is essential for dissolving the inorganic base and facilitating the formation of the boronate complex.[8][11]

    • DMF or Acetonitrile/Water : Polar aprotic solvents that can also be very effective.

    • Ethanol/Dioxane : As demonstrated in some protocols for imidazo[1,2-a]pyridines, this mixture can also serve as an excellent solvent system.

Validated Experimental Protocols

The following protocols provide a robust starting point for the . It is always recommended to first run the reaction on a small scale to optimize conditions for a specific boronic acid.

General Protocol (Conventional Heating)

This protocol is a reliable standard for a wide range of aryl and heteroaryl boronic acids.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification & Analysis A 1. Add 8-bromoimidazo[1,2-a]pyridine, boronic acid, and base to a flame-dried flask. B 2. Add solvent system. A->B C 3. Degas the mixture (e.g., Ar bubbling for 15 min). B->C D 4. Add Pd catalyst under positive Ar pressure. C->D E 5. Heat to reaction temperature (e.g., 80-100 °C) with vigorous stirring. D->E F 6. Monitor reaction by TLC or LC-MS. E->F G 7. Cool to RT, quench with water, and dilute with organic solvent (e.g., EtOAc). F->G H 8. Separate layers, extract aqueous phase. G->H I 9. Combine organic layers, dry (Na₂SO₄), filter, and concentrate. H->I J 10. Purify crude product via column chromatography. I->J K 11. Characterize pure product (NMR, HRMS). J->K

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reagent Preparation : To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 8-bromoimidazo[1,2-a]pyridine (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and the chosen base (2.0–3.0 equiv).

  • Solvent Addition : Add the solvent system (e.g., Dioxane/H₂O 4:1, to achieve a concentration of ~0.1 M with respect to the limiting reagent).

  • Inert Atmosphere : Seal the flask with a septum and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition : Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%). If using a Pd(II) source and a separate ligand, add them at this stage.

  • Reaction : Place the flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously for the required time (2–24 hours).

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup : Once complete, cool the reaction to room temperature. Dilute with water and a suitable organic solvent like ethyl acetate (EtOAc).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with EtOAc.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel.

Microwave-Assisted Protocol

Microwave irradiation can dramatically reduce reaction times and often improve yields.[13][14]

Methodology : Follow steps 1-4 from the general protocol using a dedicated microwave reaction vial. Seal the vial with a cap. Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a much shorter duration (e.g., 15-45 minutes). Proceed with workup and purification as described above.

Data Summary: Exemplary Conditions

The following table summarizes typical conditions that have proven effective for the Suzuki coupling on the imidazo[1,2-a]pyridine scaffold. While specific positions may vary, these parameters provide excellent starting points for optimizing the C-8 coupling.

Substrate PositionCatalyst (mol%)Base (equiv)SolventTemp (°C)TimeYield (%)Reference
C-6 BromoPd(PPh₃)₄ (10)K₂CO₃ (2)Dioxane/EtOH150 (MW)20 min95
C-6 BromoPd(OAc)₂/PPh₃ (10/20)K₂CO₃ (2)Dioxane/EtOH150 (MW)20 min91
C-3 IodoPd(PPh₃)₄ (5)K₂CO₃ (2)DME801 h85-95[15]
Unspecified(SIPr)Pd(allyl)Cl (5)KOtBu (2)Dioxane130 (MW)1 h75-84[14]

Troubleshooting Guide: A Self-Validating System

Encountering issues is a normal part of research. A trustworthy protocol anticipates these challenges.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst (oxidized).2. Insufficiently degassed system.3. Poor quality boronic acid.4. Incorrect base or solvent.1. Use a fresh bottle of catalyst or a robust precatalyst.2. Ensure thorough degassing with high-purity inert gas.3. Check boronic acid quality; consider using the corresponding pinacol ester.4. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents.
Significant Debromination The starting 8-bromoimidazo[1,2-a]pyridine is consumed, but the main product is the debrominated parent heterocycle. This occurs when protonolysis outcompetes transmetalation.1. Use a stronger, less nucleophilic base like K₃PO₄.2. Use an anhydrous solvent system.3. Increase the concentration of the boronic acid (e.g., to 2.0 equiv).
Homocoupling of Boronic Acid A significant by-product is the R²-R² dimer from the boronic acid.1. This is often caused by oxygen in the reaction. Improve the degassing procedure.2. Ensure the palladium source is of high quality.
Reaction Stalls The reaction starts but does not go to completion.1. Catalyst deactivation. Add another portion of catalyst under inert atmosphere.2. The reaction may require a higher temperature or a more active ligand system (e.g., a Buchwald ligand).

References

  • Gembus, V., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012-5. [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112. [Link]

  • Yadav, D., & Singh, P. P. (2016). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 1(4), 599-606. [Link]

  • Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(9), 1787-1789. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Pd-Catalyzed Oxidative Cross-Coupling of Imidazo[1,2-a]pyridine with Arenes. ResearchGate. [Link]

  • Bercu, O. C., et al. (2025). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 30(9), 3785. [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Serein, S., et al. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Arkivoc. [Link]

  • Serein, S., et al. (2007). Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. The Journal of Organic Chemistry, 72(20), 7650-5. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • Gueiffier, A., et al. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Letters in Organic Chemistry, 2(2), 119-122. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Inorganic chemistry, 60(22), 16736-16751. [Link]

  • Colobert, F., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 10(59), 36009-36017. [Link]

  • Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]

  • ResearchGate. (2019). Direct arylation and Suzuki-Miyaura coupling of imidazo[1,2-a]pyridines catalyzed by (SIPr)Pd(allyl)Cl complex under microwave-irradiation. ResearchGate. [Link]

  • Guchhait, G., & Khatun, N. (2018). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 54(73), 10221-10242. [Link]

  • ChemProc. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc, 18(1), 10. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(27), 5075-5078. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(11), 4121-4125. [Link]

Sources

Application

Application and Protocol Guide for the Synthesis of Vonoprazan Intermediates from Bromo Precursors

Introduction: The Significance of Vonoprazan and its Synthetic Precursors Vonoprazan (marketed as Takecab®) is a first-in-class potassium-competitive acid blocker (P-CAB) that has revolutionized the treatment of acid-rel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Vonoprazan and its Synthetic Precursors

Vonoprazan (marketed as Takecab®) is a first-in-class potassium-competitive acid blocker (P-CAB) that has revolutionized the treatment of acid-related gastrointestinal disorders.[1][2][3] Unlike traditional proton pump inhibitors (PPIs), Vonoprazan offers a rapid, potent, and sustained suppression of gastric acid secretion by competitively inhibiting the H+/K+-ATPase enzyme.[1][2][3] Its clinical efficacy in treating gastroesophageal reflux disease (GERD), peptic ulcers, and in the eradication of Helicobacter pylori has established it as a significant therapeutic agent.[1][2]

The chemical structure of Vonoprazan, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine, presents a unique synthetic challenge, particularly in the construction of its 1,3,5-trisubstituted pyrrole core.[4] Efficient and scalable synthetic routes are paramount for its commercial production. A common thread in many successful synthetic strategies is the use of brominated precursors. These bromo-intermediates offer versatile chemical handles for key bond-forming reactions, such as palladium-catalyzed cross-coupling reactions, which are instrumental in assembling the core structure of Vonoprazan.

This guide provides a detailed overview of established and innovative synthetic protocols for key Vonoprazan intermediates, with a specific focus on strategies that leverage the reactivity of 8-bromo precursors. We will delve into the mechanistic rationale behind these methods and provide step-by-step protocols for their practical implementation in a research and development setting.

Strategic Overview: The Role of Bromo-Intermediates in Vonoprazan Synthesis

The synthesis of Vonoprazan can be conceptually divided into the formation of two key fragments: the 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde core and the pyridine-3-sulfonyl moiety, followed by their coupling and subsequent functionalization. Bromo-intermediates play a crucial role in several strategic approaches to constructing the pyrrole core.

One of the most prevalent strategies involves a Suzuki coupling reaction to form the C-C bond between the pyrrole ring and the 2-fluorophenyl group. This often starts with a brominated pyrrole derivative. Another approach builds the pyrrole ring from acyclic precursors, where a key starting material is α-bromo-2'-fluoroacetophenone.

Below is a diagram illustrating the key synthetic disconnections and the central role of bromo-intermediates.

Vonoprazan_Synthesis_Strategy cluster_pyrrole_synthesis Pyrrole Core Synthesis Vonoprazan Vonoprazan Intermediate_A 5-(2-fluorophenyl)-1H- pyrrole-3-carbaldehyde Vonoprazan->Intermediate_A Final Steps: Reductive Amination Intermediate_B Pyridine-3-sulfonyl chloride Vonoprazan->Intermediate_B Sulfonylation Pyrrole_Br Brominated Pyrrole Intermediate Intermediate_A->Pyrrole_Br Suzuki Coupling Acyclic_Br α-Bromo-2'-fluoro- acetophenone Intermediate_A->Acyclic_Br Cyclization Boronic_Acid 2-Fluorophenyl- boronic acid Pyrrole_Br->Boronic_Acid Pyrrole_Precursor Acyclic Pyrrole Precursor Acyclic_Br->Pyrrole_Precursor

Caption: Key synthetic strategies for Vonoprazan highlighting the use of brominated precursors.

Part 1: Synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde via Suzuki Coupling

A highly effective method for constructing the 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde intermediate involves the Suzuki cross-coupling reaction.[5] This Nobel Prize-winning reaction provides a powerful tool for forming carbon-carbon bonds.[5] In this context, a brominated pyrrole derivative is coupled with 2-fluorophenylboronic acid in the presence of a palladium catalyst.

The general workflow for this approach is as follows:

Suzuki_Workflow Start Pyrrole Step1 Protection (e.g., TIPSCl) Start->Step1 Step2 Vilsmeier-Haack Formylation Step1->Step2 Step3 Bromination (e.g., NBS) Step2->Step3 Step4 Suzuki Coupling with 2-Fluorophenylboronic acid Step3->Step4 End 5-(2-Fluorophenyl)-1H- pyrrole-3-carbaldehyde Step4->End

Caption: Workflow for the synthesis of a key Vonoprazan intermediate via Suzuki coupling.

Protocol 1: Multi-step Synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde

This protocol is adapted from a method described for industrial production, which emphasizes mild reaction conditions and scalability.[6]

Step A: Protection and Formylation of Pyrrole

  • Protection: Pyrrole is first protected to prevent side reactions at the nitrogen atom. A common protecting group is the triisopropylsilyl (TIPS) group.

  • Vilsmeier-Haack Reaction: The protected pyrrole then undergoes formylation at the 3-position using a Vilsmeier reagent (e.g., generated from DMF and POCl₃).

Step B: Bromination of the Pyrrole Intermediate

  • Reagent: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic rings like pyrrole.[7]

  • Procedure: The formylated pyrrole intermediate is treated with NBS in a suitable solvent (e.g., dichloromethane) to introduce a bromine atom at the 5-position.

Step C: Suzuki Coupling Reaction

  • Catalyst System: The choice of palladium catalyst and ligand is crucial for an efficient Suzuki coupling. A common system is Pd(OAc)₂ with a phosphine ligand like BINAP.[8]

  • Base and Solvent: A base (e.g., Cs₂CO₃ or K₂CO₃) is required to activate the boronic acid.[5] The reaction is typically carried out in a solvent mixture such as toluene/water.

  • Reaction: The 5-bromo-1H-pyrrole-3-carbaldehyde intermediate is reacted with 2-fluorophenylboronic acid in the presence of the catalyst system and base, under an inert atmosphere (e.g., nitrogen or argon), and heated until the reaction is complete.[6]

  • Work-up and Purification: The reaction mixture is worked up to remove the catalyst and inorganic salts. The crude product is then purified, often by recrystallization from a solvent like toluene, to yield 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde.[7]

Parameter Typical Conditions Reference
Brominating Agent N-Bromosuccinimide (NBS)[6][7]
Coupling Partners 5-bromo-pyrrole derivative, 2-fluorophenylboronic acid[6][7]
Catalyst Pd(OAc)₂ / Phosphine Ligand (e.g., BINAP)[8]
Base Cs₂CO₃, K₂CO₃[5][8]
Solvent Toluene, Dichloromethane[7][8]
Overall Yield ~35.5%[6]

Part 2: Synthesis from α-Bromo-2'-fluoroacetophenone

An alternative and widely used strategy involves constructing the pyrrole ring from acyclic precursors, starting with the bromination of 2'-fluoroacetophenone.[4][9] This approach offers a different pathway to the key 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde intermediate.

Protocol 2: Synthesis via Cyclization Route

This protocol is based on patented methods that provide a simple and efficient route to the intermediate.[9][10]

Step A: Bromination of 2'-Fluoroacetophenone

  • Objective: To synthesize α-bromo-2'-fluoroacetophenone, a key building block.

  • Reagents: 2'-fluoroacetophenone is reacted with a brominating agent. Options include bromine, NBS, or tetrabutylammonium tribromide (TBATB) for better handling and selectivity.[9]

  • Procedure: 2'-fluoroacetophenone is dissolved in a solvent like tetrahydrofuran. The brominating agent is added, and the reaction is stirred at room temperature for 5-6 hours. The reaction is then concentrated to yield the crude α-bromo-2'-fluoroacetophenone.[9]

Step B: Reaction with a Malononitrile or 3-Oxo-propionitrile Derivative

  • Objective: To form an acyclic precursor for the pyrrole ring.

  • Procedure: The α-bromo-2'-fluoroacetophenone is reacted with a C3 synthon like malononitrile or 3-oxo-propionitrile in the presence of a base (e.g., potassium carbonate) in a solvent such as ethyl acetate.[9][10] This substitution reaction forms a dinitrile or a keto-nitrile intermediate.

Step C: Cyclization and Reduction to the Final Aldehyde

  • Objective: To form the pyrrole ring and then convert the nitrile/ester group to the required aldehyde.

  • Cyclization: The intermediate from Step B is cyclized. For instance, the dinitrile intermediate can be cyclized in a hydrogen chloride-ethyl acetate solution to yield a chlorinated pyrrole-carbonitrile.[9]

  • Dechlorination & Reduction: The resulting intermediate undergoes catalytic hydrogenation (e.g., using Pd/C) to both dechlorinate the ring and reduce the nitrile group to an aldehyde, yielding the target 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde.[9][10]

Parameter Typical Conditions Reference
Starting Material 2'-Fluoroacetophenone[4][9]
Brominating Agent Tetrabutylammonium tribromide (TBATB)[9]
Cyclization Conditions HCl in Ethyl Acetate[9]
Reduction Catalyst Pd/C, Raney-Nickel[9][11]
Key Advantage Avoids direct handling of pyrrole, good for large scale[4]

Part 3: Sulfonylation and Final Steps

Once the 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde intermediate is synthesized, the next key step is the sulfonylation of the pyrrole nitrogen.

Protocol 3: Sulfonylation of the Pyrrole Ring
  • Reagents: The pyrrole intermediate is reacted with pyridine-3-sulfonyl chloride. A base such as NaH, triethylamine, or K₂CO₃ is required to deprotonate the pyrrole nitrogen.[4][12]

  • Procedure: The pyrrole intermediate is dissolved in an aprotic solvent like DME or acetonitrile. The base is added, followed by the dropwise addition of pyridine-3-sulfonyl chloride. The reaction is stirred until completion.[4][12][13]

  • Work-up: The reaction is quenched, and the product is extracted and purified.

The final step in the synthesis of Vonoprazan involves the reductive amination of the aldehyde group with methylamine.

Conclusion and Future Perspectives

The synthesis of Vonoprazan intermediates from bromo precursors offers robust and scalable routes amenable to industrial production. The choice between a Suzuki coupling approach and a de novo pyrrole ring synthesis from α-bromo-2'-fluoroacetophenone depends on factors such as raw material cost, process safety, and desired throughput. Both strategies highlight the versatility of bromo-intermediates in modern pharmaceutical synthesis. Future research will likely focus on developing even more efficient catalytic systems, reducing the number of synthetic steps, and employing greener solvents and reagents to further optimize the production of this important drug.

References

  • Current time information in Pasuruan, ID. Google.
  • 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde synthesis. ChemicalBook.
  • CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde. Google Patents.
  • Preparation method of 5-(2-fluorophenyl)-1h-pyrrole-3-carbaldehyde intermediate of vornorazan fumarate. Patsnap Eureka.
  • Synthesis of Important Intermediates for Anti-acid Drug Vonoprazan. China/Asia On Demand (CAOD) - Oriprobe.
  • Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. The Journal of Organic Chemistry.
  • Novel and practical synthesis of vonoprazan fumarate. Taylor & Francis Online.
  • Synthesis method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde. Google Patents.
  • An Improved and Practical Synthesis of Vonoprazan. ResearchGate.
  • PROCESS FOR PRODUCING PYRROLE COMPOUND. Google Patents.
  • A Comprehensive Review on the Efficacy and Safety of Vonoprazan in the Management of Gastric Acid-Related Diseases. PMC.
  • Preparation method of vonoprazan intermediate. Patsnap Eureka.
  • CN107915720B - Novel preparation method of Vonoprazan. Google Patents.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
  • CN109232537B - Preparation method of Vonoprazan. Google Patents.
  • Novel and practical synthesis of vonoprazan fumarate. Semantic Scholar.
  • N-(5-chloro-2-pyridyl)triflimide. Organic Syntheses.
  • Buchwald–Hartwig amination. Wikipedia.
  • KR20200096598A - Preparation of 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate. Google Patents.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Suzuki reaction. Wikipedia.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI.
  • Novel Cocrystals of Vonoprazan: Machine Learning-Assisted Discovery. PMC.
  • Process for the preparation of fluorinated pyridines. Google Patents.
  • Process for the preparation of fluoromethyl pyridines and certain novel products obtained therefrom. Google Patents.

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Method

Application Notes and Protocols: Palladium-Catalyzed C-N Cross-Coupling on the Imidazo[1,2-a]pyridine Scaffold

A Technical Guide to the Buchwald-Hartwig Amination of 8-Bromoimidazo[1,2-a]pyridine Introduction: The Strategic Importance of N-Functionalized Imidazo[1,2-a]pyridines The imidazo[1,2-a]pyridine core is a privileged hete...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Buchwald-Hartwig Amination of 8-Bromoimidazo[1,2-a]pyridine

Introduction: The Strategic Importance of N-Functionalized Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure and unique electronic properties have made it a cornerstone in the design of therapeutics, including anxiolytic agents like alpidem and hypnotic drugs such as zolpidem.[4] The targeted synthesis of N-substituted derivatives, particularly at the C8 position, allows for the fine-tuning of pharmacological properties and the exploration of new chemical space.

The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds in modern organic synthesis.[5][6] This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and are limited by the electronic nature of the substrate.[5][7] For an electron-rich and sterically accessible substrate like 8-bromoimidazo[1,2-a]pyridine, the Buchwald-Hartwig amination provides a reliable and high-yielding pathway to a diverse range of 8-amino-imidazo[1,2-a]pyridine derivatives.

However, the application of this methodology to nitrogen-containing heterocycles is not without its challenges. The pyridine nitrogen within the imidazo[1,2-a]pyridine scaffold can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[8] Therefore, the judicious selection of the ligand, base, and reaction conditions is paramount to achieving a successful transformation. This guide provides a comprehensive overview, a field-tested protocol, and troubleshooting advice for the Buchwald-Hartwig amination of 8-bromoimidazo[1,2-a]pyridine.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[5][9][10] Understanding this mechanism is crucial for rationalizing the choice of reagents and for troubleshooting suboptimal results. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 8-bromoimidazo[1,2-a]pyridine, forming a Pd(II) complex. This is often the rate-determining step.[11]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a more nucleophilic amido species.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

A potential side reaction, β-hydride elimination, can occur if the amine has an α-hydrogen, but this is less of a concern with aryl amines.[5] Catalyst poisoning by the substrate's pyridine nitrogen is a more significant challenge in this specific application.[8] The use of bulky, electron-rich phosphine ligands is critical to create a sterically hindered environment around the palladium center, which favors the desired catalytic pathway over catalyst inhibition.[5]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex amide_complex Amido Complex (Pd-II) oa_complex->amide_complex Amine Coordination & Deprotonation oa_complex->amide_complex amide_complex->pd0 product Product (Ar-NR₂) amide_complex->product Reductive Elimination product_complex aryl_halide 8-Bromoimidazo[1,2-a]pyridine (Ar-Br) aryl_halide->oa_complex Oxidative Addition amine Amine (R₂NH) base Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Amination of 8-Bromoimidazo[1,2-a]pyridine with Morpholine

This protocol details a general procedure for the coupling of 8-bromoimidazo[1,2-a]pyridine with morpholine, a representative secondary cyclic amine. This procedure can be adapted for other primary and secondary amines with minor modifications.

Materials and Reagents
  • 8-Bromoimidazo[1,2-a]pyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (5.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (Sufficient volume for 0.1 M concentration)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.), dried in an oven overnight.

Causality Behind Choices:

  • Palladium Source: Pd₂(dba)₃ is a common, air-stable Pd(0) precursor that is readily reduced in situ to the active catalyst. Alternatively, pre-formed palladium pre-catalysts like XPhos Pd G3 can be used for more reliable initiation.

  • Ligand: XPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk helps to accelerate reductive elimination and prevent catalyst decomposition, which is crucial when working with potentially coordinating substrates like imidazopyridines.[12]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that effectively facilitates the deprotonation of the amine-palladium complex without competing in the reaction.[10] For substrates with base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ may be substituted, though this may require higher temperatures or longer reaction times.[9]

  • Solvent: Toluene is a standard non-polar solvent for Buchwald-Hartwig reactions. Anhydrous conditions are critical as water can hydrolyze the base and interfere with the catalytic cycle.[8][13]

Experimental Workflow

Workflow start Start: Prepare Inert Atmosphere reagents 1. Add Solids to Schlenk Flask (Ar-Br, Pd₂(dba)₃, XPhos, NaOtBu) start->reagents purge 2. Evacuate and Backfill with N₂/Ar (3x) reagents->purge liquids 3. Add Anhydrous Toluene and Morpholine via Syringe purge->liquids reaction 4. Heat to 100-110 °C with Vigorous Stirring liquids->reaction monitor 5. Monitor Reaction Progress (TLC/LC-MS) reaction->monitor workup 6. Quench, Dilute, and Filter through Celite monitor->workup extraction 7. Aqueous Workup (Wash with Water/Brine) workup->extraction purify 8. Dry, Concentrate, and Purify (Column Chromatography) extraction->purify end End: Characterize Pure Product purify->end

Caption: Step-by-step experimental workflow for the amination reaction.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 8-bromoimidazo[1,2-a]pyridine (e.g., 197 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (24 mg, 0.05 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure all oxygen is removed. An inert atmosphere is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[8]

  • Solvent and Reagent Addition: Under a positive pressure of nitrogen/argon, add anhydrous toluene (10 mL) via syringe. Then, add morpholine (105 µL, 1.2 mmol) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously. The reaction mixture will typically turn from a light yellow to a dark brown or reddish color, indicating catalyst activity. A failure to change color may suggest an inactive catalyst.[8]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).

  • Workup: Once complete, cool the reaction to room temperature. Quench carefully by adding 1 mL of water. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic filtrates and wash with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 8-(morpholino)imidazo[1,2-a]pyridine.

Expected Results and Scope

The described protocol is robust and can be applied to a variety of amine coupling partners. The table below provides representative, hypothetical data to illustrate the expected outcomes and the versatility of the reaction. Actual yields may vary based on the specific amine and reaction scale.

Amine PartnerStructureAmine TypeExpected Yield (%)Notes
Morpholine

Secondary, Cyclic85-95%Generally high-yielding and clean reaction.
Aniline

Primary, Aryl75-90%Electron-rich and unhindered anilines couple efficiently.
n-Butylamine

Primary, Alkyl70-85%Potential for side reactions like hydrodehalogenation is slightly higher.
Di-iso-propylamine

Secondary, Hindered40-60%Sterically hindered amines require longer reaction times or more active catalyst systems.

Troubleshooting Common Issues

ObservationPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive Catalyst (Poor quality Pd source, moisture/air contamination).2. Catalyst Poisoning (Substrate coordination).3. Insufficient Temperature.1. Use a fresh palladium source or a pre-catalyst. Ensure all glassware is dry and the system is fully inert.2. Increase ligand loading (e.g., L:Pd ratio of 2:1 to 4:1). Switch to an even bulkier ligand like RuPhos or a BrettPhos-based system.[10][14]3. Ensure the internal reaction temperature reaches 100-110 °C.
Formation of Black Precipitate (Palladium Black) Catalyst Decomposition. This can be caused by excessive temperature, insufficient ligand, or impurities.1. Lower the reaction temperature to 90-100 °C and increase reaction time.2. Ensure the correct ligand-to-palladium ratio is used.3. Use purified reagents and high-purity, anhydrous solvents.
Significant Hydrodehalogenation (Ar-Br → Ar-H) 1. Presence of a hydrogen source (e.g., water).2. The base is acting as a hydride donor (less common with NaOtBu).3. Side reaction pathway is competitive.1. Rigorously dry all reagents and solvents.2. Screen alternative bases such as LHMDS or K₃PO₄.[9][10]3. Use a different ligand/catalyst system that favors reductive elimination.
Incomplete Reaction (Stalls after initial conversion) Catalyst has died over the course of the reaction.Add a second portion of the catalyst and ligand (e.g., 1 mol%) after the reaction has stalled.

References

  • Bunnelle, E. M., & Nolan, S. P. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 121(15), 9423–9513. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Paul Murray Catalysis Consulting Ltd. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald-Hartwig amination. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]

  • MDPI. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank. [Link]

  • Seton Hall University. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Seton Hall University Dissertations and Theses. [Link]

  • Semantic Scholar. (2011). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • ACS Publications. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Sustainable Chemistry & Engineering. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Organic-Synthesis.org. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Royal Society of Chemistry. (2019, June 5). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances. [Link]

  • ACS Publications. (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine

Welcome to the technical support center for the synthesis of 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during the synthesis of this important scaffold. The content is structured in a flexible question-and-answer format to directly address potential issues in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine?

The most established and widely practiced method is the Tschitschibabin reaction, which involves the condensation of 3-bromo-2-aminopyridine with an α-haloketone, specifically 2-bromo-1-(o-tolyl)ethan-1-one.[1] This reaction is typically performed by heating the two reagents in a polar solvent such as ethanol or dioxane.[2] Modern variations often employ one-pot procedures where the α-haloketone is generated in situ from o-tolyl acetophenone using a brominating agent like N-Bromosuccinimide (NBS), followed by the addition of the aminopyridine.[3]

Q2: Can you explain the underlying reaction mechanism for the formation of the imidazo[1,2-a]pyridine ring?

Certainly. The reaction proceeds via a two-step mechanism:

  • Nucleophilic Substitution (SN2 Reaction): The endocyclic nitrogen atom of the 2-aminopyridine ring, being more nucleophilic than the exocyclic amino group, attacks the electrophilic α-carbon of the 2-bromo-1-(o-tolyl)ethan-1-one. This displaces the bromide ion and forms an N-phenacylpyridinium bromide intermediate.[3]

  • Intramolecular Cyclization & Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This is followed by an intramolecular cyclization and subsequent dehydration (loss of a water molecule) to form the stable, aromatic imidazo[1,2-a]pyridine ring system.[3]

Reaction_Mechanism Fig 1. Reaction Mechanism for Imidazo[1,2-a]pyridine Synthesis Reactants 3-Bromo-2-aminopyridine + 2-Bromo-1-(o-tolyl)ethan-1-one Intermediate N-Phenacylpyridinium Bromide Intermediate Reactants->Intermediate Sₙ2 Attack Cyclized Cyclized Intermediate (Hemiaminal) Intermediate->Cyclized Intramolecular Cyclization Product 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine + H₂O + HBr Cyclized->Product Dehydration (Aromatization)

Caption: Fig 1. Reaction Mechanism for Imidazo[1,2-a]pyridine Synthesis.

Q3: How do the electronic properties of the substituents affect the reaction?

The electronic nature of substituents on both the 2-aminopyridine and the acetophenone precursor can significantly influence the reaction rate and yield. The 8-bromo substituent on the pyridine ring is an electron-withdrawing group (EWG). While EWGs generally decrease the nucleophilicity of the pyridine nitrogen, they can also increase the rate of the subsequent cyclization and aromatization steps.[3] The o-tolyl group is weakly electron-donating, which has a minimal effect on the reactivity of the ketone.

Q4: Are there greener or catalyst-free alternatives to traditional methods?

Yes, significant research has focused on developing more environmentally benign synthetic routes. Many protocols operate efficiently without a metal catalyst, simply requiring thermal energy.[2] Green chemistry approaches include using water as a solvent, employing microwave irradiation to reduce reaction times and energy consumption, or utilizing multicomponent reactions (MCRs) that increase atom economy by combining multiple starting materials in a single step.[1][4][5] For instance, the Groebke–Blackburn–Bienaymé reaction is a prominent MCR for synthesizing this scaffold.[4][5]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Problem: Consistently Low or No Product Yield

Q: My reaction is not working, or the yield is below 20%. What are the most critical parameters I should re-evaluate?

A systematic approach is crucial when troubleshooting low yields.[6] Consider the following factors in order:

  • Reagent Integrity:

    • α-Bromoketone Stability: 2-bromo-1-(o-tolyl)ethan-1-one is a lachrymator and can be unstable upon storage. It is often best to use it immediately after synthesis or purchase it fresh from a reliable supplier. Alternatively, generate it in situ from 2'-methylacetophenone using NBS.[7]

    • Starting Material Purity: Confirm the purity of your 3-bromo-2-aminopyridine using ¹H NMR and melting point analysis. Impurities can inhibit the reaction.

  • Reaction Conditions:

    • Temperature: The reaction often requires heating. If refluxing in ethanol (~78°C), ensure the reaction is maintained at that temperature. Insufficient heat will result in a sluggish or incomplete reaction. Conversely, excessively high temperatures can lead to decomposition and side product formation.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can take anywhere from a few hours to 24 hours.[8] Stopping the reaction too early is a common cause of low yield.

    • Solvent: Ensure the solvent is appropriate and dry. While ethanol is common, solvents like DMF or dioxane can sometimes improve yields for less reactive substrates due to their higher boiling points.

  • Role of a Base:

    • The reaction generates hydrobromic acid (HBr) as a byproduct. This can protonate the starting aminopyridine, rendering it non-nucleophilic. The addition of a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is often essential to neutralize the acid and drive the reaction to completion.[1]

Troubleshooting_Workflow Fig 2. Troubleshooting Workflow for Low Yield Start Low Yield Encountered CheckReagents Step 1: Verify Reagent Quality - Purity of aminopyridine? - Freshness of α-bromoketone? Start->CheckReagents CheckConditions Step 2: Scrutinize Conditions - Correct temperature? - Sufficient reaction time (TLC)? - Anhydrous solvent? CheckReagents->CheckConditions Reagents OK CheckBase Step 3: Evaluate Base - Is a base (e.g., NaHCO₃) present? - Is it sufficiently non-nucleophilic? CheckConditions->CheckBase Conditions OK Optimize Step 4: Consider Optimization - Change solvent (e.g., to DMF)? - Try microwave irradiation? - Use an in-situ protocol? CheckBase->Optimize Base OK Success Yield Improved Optimize->Success

Caption: Fig 2. Troubleshooting Workflow for Low Yield.

Problem: Significant Side Product Formation

Q: My crude ¹H NMR and TLC show several significant impurities. What are these likely to be, and how can I prevent them?

A: The most common side products arise from the self-condensation or decomposition of the α-bromoketone, especially under harsh conditions.

  • Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo rearrangement.

    • Solution: Use a mild inorganic base like NaHCO₃ instead of strong organic bases like triethylamine if side products are an issue.

  • Dimerization/Polymerization: The α-bromoketone can react with itself.

    • Solution: Maintain a controlled temperature. Consider a "slow addition" protocol where the α-bromoketone is added dropwise to the heated solution of 2-aminopyridine over 30-60 minutes. This keeps the instantaneous concentration of the ketone low, favoring the desired bimolecular reaction.

Problem: Difficulty with Product Purification

Q: My crude product is a dark oil, and recrystallization attempts have failed. What is the best purification strategy?

A: While some imidazo[1,2-a]pyridines are crystalline solids, others can be oils or low-melting solids, making recrystallization challenging.[9]

  • Column Chromatography: This is the most robust method for purifying these compounds.[9] The basic nitrogen of the imidazo[1,2-a]pyridine ring can cause streaking on silica gel. To mitigate this, you can pre-treat the silica with triethylamine or add a small amount (~0.5-1%) to your eluent.

  • Acid-Base Extraction: Before chromatography, you can perform a liquid-liquid extraction. Dissolve the crude material in a solvent like ethyl acetate. Wash with a dilute acid (e.g., 1M HCl) to protonate your product and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or NaHCO₃ and extract your product back into an organic solvent. This can significantly clean up the crude material.

Data Presentation: Purification Parameters

The following table provides a starting point for purification by column chromatography. The optimal eluent system should always be determined by TLC analysis first.

Parameter Typical Setting Notes
Stationary Phase Silica Gel (230-400 mesh)Standard for most small molecule purification.[9]
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientStart with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.
Typical Rf Value 0.2 - 0.4Aim for this range for good separation on the column.[9]
Eluent Additive 0.5% Triethylamine (v/v)Add to the mobile phase to reduce peak tailing of the basic product.

Detailed Experimental Protocols

Protocol 1: Standard Two-Step Synthesis

This protocol is a robust, traditional method for the synthesis.

Step 1: Synthesis of 2-bromo-1-(o-tolyl)ethan-1-one

  • In a round-bottom flask protected from light, dissolve 2'-methylacetophenone (1.0 eq) in a suitable solvent like diethyl ether or chloroform.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add bromine (Br₂) (1.0 eq) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until the red-brown color of bromine disappears (typically 1-2 hours).

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting α-bromoketone is often used directly in the next step without further purification.

Step 2: Cyclization to form 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine

  • In a round-bottom flask, dissolve 3-bromo-2-aminopyridine (1.0 eq) and sodium bicarbonate (2.0 eq) in absolute ethanol.

  • Add the crude 2-bromo-1-(o-tolyl)ethan-1-one (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 78°C) and monitor its progress by TLC (typically 4-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude material by column chromatography as described in the table above.

Protocol 2: Optimized One-Pot Synthesis from Ethylarenes

This modern protocol avoids the isolation of the lachrymatory α-bromoketone.[7]

  • To a round-bottom flask, add o-tolyl acetophenone (1.0 eq), N-bromosuccinimide (NBS) (1.2 eq), and a radical initiator such as AIBN (0.1 eq) in a solvent like ethyl acetate.

  • Heat the mixture to 65-70°C for 1.5-2 hours to facilitate the in situ formation of the α-bromoketone.[7]

  • Cool the reaction mixture slightly, then add 3-bromo-2-aminopyridine (1.1 eq) and sodium carbonate (Na₂CO₃) (3.0 eq).

  • Add water to the reaction mixture to serve as the solvent for the cyclization step.

  • Heat the reaction to 80°C and stir for 2-4 hours, monitoring by TLC.[7]

  • After completion, cool the reaction, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

References
  • Google. (2026). Time in Pasuruan, ID.
  • ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Retrieved February 28, 2026, from [Link]

  • MDPI. (2024, November 14). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved February 28, 2026, from [Link]

  • PMC. (n.d.). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Retrieved February 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved February 28, 2026, from [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved February 28, 2026, from [Link]

  • ACS Omega. (2019, March 1). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Retrieved February 28, 2026, from [Link]

  • ResearchGate. (n.d.). An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. Retrieved February 28, 2026, from [Link]

  • MDPI. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved February 28, 2026, from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). Retrieved February 28, 2026, from [Link]

  • MDPI. (2019, July 31). Synthesis and In Vitro Evaluation of 8-Pyridinyl-Substituted Benzo[e]imidazo[2,1-c][3][8]triazines as Phosphodiesterase 2A Inhibitors. Retrieved February 28, 2026, from [Link]

  • ACS Omega. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved February 28, 2026, from [Link]

  • PMC. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved February 28, 2026, from [Link]

  • Indian Journal of Chemistry. (2022). Synthesis and antitumor activity of novel N-(8-(3-ureidophenyl)imidazo [1,2-a]pyridin-6-yl)acetamide derivatives. Retrieved February 28, 2026, from [Link]

  • Scientific Research Publishing. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Retrieved February 28, 2026, from [Link]

  • Royal Society of Chemistry. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved February 28, 2026, from [Link]

  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved February 28, 2026, from [Link]

  • PubChemLite. (n.d.). 8-bromo-3-methylimidazo[1,2-a]pyridine. Retrieved February 28, 2026, from [Link]

Sources

Optimization

Technical Support Center: 8-Bromoimidazo[1,2-a]pyridine Derivatives

Advanced Purification & Troubleshooting Guide Welcome to the Application Scientist Support Portal. 8-Bromoimidazo[1,2-a]pyridine derivatives are critical pharmacophores heavily utilized in the development of kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Purification & Troubleshooting Guide

Welcome to the Application Scientist Support Portal. 8-Bromoimidazo[1,2-a]pyridine derivatives are critical pharmacophores heavily utilized in the development of kinase inhibitors and receptor antagonists[1]. However, their unique physicochemical properties—specifically the basic bridgehead nitrogen and the labile C8-halogen bond—present distinct challenges during isolation and purification. This guide provides field-validated troubleshooting strategies, mechanistic insights, and standardized protocols to ensure high-fidelity purification.

Diagnostic Workflow

Before selecting a purification modality, assess the crude reaction matrix. The following decision tree outlines the optimal path based on the impurity profile.

G Crude Crude 8-Bromoimidazo[1,2-a]pyridine Aqueous Aqueous Workup (pH 7-8) Crude->Aqueous Assess Assess Impurity Profile Aqueous->Assess SM_Impurity High Starting Material (2-amino-3-bromopyridine) Assess->SM_Impurity Complex_Impurity Complex Mixture (Side products/Tars) Assess->Complex_Impurity AcidBase Acid-Base Extraction (pH Gradient) SM_Impurity->AcidBase Chromatography Chromatographic Separation Complex_Impurity->Chromatography Pure Pure 8-Bromoimidazo[1,2-a]pyridine AcidBase->Pure NormalPhase Normal Phase Silica (Add 1-5% Et3N) Chromatography->NormalPhase Lipophilic ReversePhase Reverse Phase HPLC (NH4HCO3 Buffer, pH 7.8) Chromatography->ReversePhase Polar/Ionizable NormalPhase->Pure ReversePhase->Pure

Fig 1: Diagnostic workflow for 8-bromoimidazo[1,2-a]pyridine purification strategies.

Frequently Asked Questions (Troubleshooting)

Q1: Why do my 8-bromoimidazo[1,2-a]pyridine derivatives streak severely on standard silica gel, resulting in poor recovery? Mechanistic Cause: The imidazo[1,2-a]pyridine core contains a basic bridgehead nitrogen with an apparent pKa typically ranging from 4.5 to 5.5[2]. This basic center acts as a strong hydrogen-bond acceptor and interacts aggressively with the acidic silanol groups (Si-OH) present on standard, unmodified silica gel. This secondary retention mechanism causes severe tailing (streaking) and irreversible adsorption. Validated Solution: You must deactivate the silica gel. Incorporate 1% to 5% (v/v) triethylamine (Et3N) into your mobile phase (e.g., Hexanes/EtOAc or DCM/MeOH)[3]. The Et3N competitively binds to the acidic silanol sites, allowing the imidazopyridine to elute in tight, symmetrical bands. Alternatively, utilize amine-capped (NH2) silica columns, which inherently lack acidic silanols.

Q2: During reverse-phase (RP) preparative HPLC, I observe partial debromination or degradation of the 8-bromo substituent. How do I prevent this? Mechanistic Cause: The C-Br bond at the 8-position is electronically activated by the electron-rich imidazopyridine ring system. Under highly acidic RP-HPLC conditions (e.g., 0.1% Trifluoroacetic acid) combined with the heat generated during subsequent fraction concentration, the molecule is susceptible to protodebromination or nucleophilic substitution[1]. Validated Solution: Shift the mobile phase pH to a neutral or mildly basic regime. Replace TFA with a volatile neutral buffer, such as 10 mM Ammonium Bicarbonate (pH ~7.8). If acidic conditions are strictly required for peak shape, use a milder acid like 0.05% Formic Acid[4] and immediately lyophilize the fractions rather than concentrating them via rotary evaporation.

Q3: How can I efficiently separate the cyclized product from unreacted 2-amino-3-bromopyridine starting material without chromatography? Mechanistic Cause: Both the starting material and the product share similar polarities, making standard normal-phase separation tedious. However, their basicities differ; the primary amine of 2-amino-3-bromopyridine is generally less basic than the fused imidazopyridine system. Validated Solution: Exploit this pKa differential via a pH-controlled liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., EtOAc) and extract with a mildly acidic aqueous buffer (pH ~3.5). The more basic imidazo[1,2-a]pyridine will preferentially partition into the aqueous layer as a protonated salt, leaving the less basic starting material in the organic layer. Subsequently, basify the aqueous layer to pH 8 with saturated NaHCO3 and back-extract the pure product into fresh organic solvent.

Quantitative Data: Purification Modalities Comparison

The following table synthesizes the performance metrics of various purification methods for 8-bromoimidazo[1,2-a]pyridine derivatives to aid in method selection.

Purification MethodTypical Recovery (%)Purity Achieved (%)ScalabilityRelative CostPrimary Use Case
Et3N-Doped Silica Gel 75 - 8592 - 95High (Multi-gram)LowFirst-pass purification of lipophilic derivatives[3]
Amine-Functionalized Silica 80 - 9095 - 98Medium (Gram)HighAcid-sensitive or highly basic derivatives
RP-HPLC (Neutral Buffer) 60 - 75> 99Low (Milligram)HighFinal polishing for in vivo or assay testing[4]
Acid-Base Extraction 85 - 9580 - 90Very High (Kg)Very LowRemoval of unreacted 2-aminopyridines[5]
Standardized Experimental Protocols
Protocol A: Triethylamine-Deactivated Normal Phase Chromatography

This self-validating protocol ensures complete masking of active silanols prior to sample introduction, preventing irreversible adsorption.

  • Solvent Preparation: Prepare the desired mobile phase (e.g., 50:50 Hexanes:Ethyl Acetate). Add exactly 1% (v/v) Triethylamine (Et3N) and mix thoroughly.

  • Column Equilibration (Critical Step): Slurry pack standard silica gel (200-300 mesh) using the Et3N-doped solvent. Flush the packed column with a minimum of 3 Column Volumes (CV) of the mobile phase. Validation check: Test the eluent pH with indicator paper; it must register as basic (pH > 8) before loading the sample.

  • Sample Loading: Dissolve the crude 8-bromoimidazo[1,2-a]pyridine mixture in the minimum required volume of Dichloromethane (DCM). Apply carefully to the column head to maintain a narrow loading band.

  • Elution: Run the column using the Et3N-doped mobile phase. Monitor fractions via TLC (UV 254 nm). The product will elute as a distinct, non-streaking spot.

  • Post-Processing: Pool the product-containing fractions. To remove residual Et3N, concentrate the solution under reduced pressure, add 10 mL of Toluene, and evaporate again (azeotropic removal). Repeat the toluene azeotrope twice, then dry the solid under high vacuum for 12 hours.

Protocol B: Reverse-Phase Preparative HPLC (Neutral Conditions)

Designed to prevent the degradation of the labile C8-bromo bond during high-purity isolation.

  • System Setup: Equip the preparative HPLC system with a C18 column (e.g., 5 µm, 19 x 250 mm).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Bicarbonate (NH4HCO3) in Milli-Q water. Adjust to pH 7.8 if necessary.

    • Solvent B: HPLC-grade Acetonitrile (MeCN).

  • Sample Preparation: Dissolve the crude material in a 1:1 mixture of DMSO and MeCN. Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates.

  • Gradient Elution: Initiate a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 15-20 mL/min. Monitor absorbance at 254 nm and 280 nm.

  • Recovery: Collect the target peak fractions. Do not apply heat. Immediately freeze the pooled fractions using liquid nitrogen or a dry ice/acetone bath, and lyophilize to isolate the pure 8-bromoimidazo[1,2-a]pyridine powder.

References
  • Title: IMIDAZO[1,2-A]PYRIDINE-8-CARBALDEHYDE Properties Source: EPA URL: 2

  • Title: Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor Source: PMC - PubMed Central URL: 3

  • Title: Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors Source: Taylor & Francis URL: 1

  • Title: WO2024044098A2 - Pharmaceutical compounds for the treatment of complement mediated disorders Source: Google Patents URL: 4

  • Title: Design and synthesis of imidazo[1,2‐a]pyridine‐chalcone conjugates as antikinetoplastid agents Source: Semantic Scholar URL: 5

Sources

Troubleshooting

Technical Support Center: Regioselectivity in Cyclization of 2-Amino-3-Bromopyridine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common challenges and questions regarding the regioselective cyclization of 2-amino-3-bromopyr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common challenges and questions regarding the regioselective cyclization of 2-amino-3-bromopyridine, a critical building block for a variety of fused heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying logic to empower you to troubleshoot and optimize your synthetic strategies.

Part 1: Foundational Concepts & Mechanistic Insights (FAQs)

This section addresses the fundamental principles governing the regioselectivity of these cyclization reactions. Understanding these concepts is the first step to effective troubleshooting.

Q1: What are the primary competing cyclization pathways for 2-amino-3-bromopyridine?

A1: The 2-amino-3-bromopyridine scaffold possesses two distinct nucleophilic nitrogen atoms: the endocyclic pyridine nitrogen (N1) and the exocyclic amino group (N-amino). When reacting with a bifunctional partner (e.g., an amino alcohol, a diamine, or a phenol), intramolecular cyclization can occur through two competing pathways, leading to different constitutional isomers.

  • Pathway A (N-amino Attack): The exocyclic amino group acts as the nucleophile, displacing the bromine atom (often via a metal-catalyzed cross-coupling reaction). This leads to the formation of fused systems like pyrido[2,3-b]pyrazines or pyrido[2,3-b][1][2]oxazines .[3][4]

  • Pathway B (N1 Attack): The endocyclic pyridine nitrogen (N1) acts as the nucleophile. This pathway typically yields isomeric systems such as dipyridopyrazines or pyrido[3,2-b][1][2]oxazines .[5][6]

The choice between these pathways is not random; it is dictated by the reaction conditions, particularly the catalytic system employed.

G cluster_start Starting Materials cluster_pathways Catalytic Conditions cluster_products Regioisomeric Products start 2-Amino-3-bromopyridine + Bifunctional Partner (e.g., H₂N-R-OH) conditions Choice of: - Catalyst (Pd vs. Cu) - Ligand - Base - Solvent start->conditions prodA Pathway A Product (e.g., Pyrido[2,3-b][1,4]oxazine) conditions->prodA  Pd-Catalysis (Buchwald-Hartwig) prodB Pathway B Product (e.g., Pyrido[3,2-b][1,4]oxazine) conditions->prodB  Cu-Catalysis (Ullmann-Type)

Figure 1. Competing regioselective cyclization pathways.
Q2: How does the choice of catalyst (Palladium vs. Copper) influence regioselectivity?

A2: The choice of metal catalyst is the single most critical factor in directing regioselectivity. Palladium and copper complexes operate through different mechanisms and exhibit distinct affinities for the two nitrogen atoms.

  • Palladium Catalysis (Favors N-amino Attack): Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are the gold standard for forming C-N bonds at the exocyclic amino group.[7] The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex. The exocyclic amino group, being generally more accessible and often more nucleophilic after deprotonation, preferentially coordinates to the palladium center, leading to reductive elimination and formation of the C-N(amino) bond.[8][9] The pyridine N1 is a potential ligand for the palladium catalyst, which can sometimes inhibit the reaction, but with appropriate bulky, electron-rich phosphine ligands, this challenge can be overcome.[10][11]

  • Copper Catalysis (Favors N1 Attack): Copper-catalyzed reactions, known as Ullmann or Goldberg-type reactions, often favor cyclization at the endocyclic pyridine N1.[12][13] The mechanism is thought to involve the formation of a copper(I) amide or alkoxide, which then reacts with the aryl halide. In the case of 2-aminopyridine substrates, the geometry of the intermediate often favors coordination involving the endocyclic N1, which facilitates the subsequent intramolecular nucleophilic substitution at the C3 position. These reactions traditionally require higher temperatures than their palladium-catalyzed counterparts.[12]

Q3: Beyond the catalyst, what roles do ligands, bases, and solvents play?

A3: While the metal is primary, the supporting cast of reagents provides the fine-tuning required for high yield and selectivity.

  • Ligands: In palladium catalysis, ligands are crucial. Their role is to stabilize the metal center, promote oxidative addition and reductive elimination, and prevent catalyst decomposition.[7] For challenging substrates like 2-aminopyridines, bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) are often superior.[9][11] They create a sterically hindered environment around the palladium, which can prevent the inhibitory bidentate chelation by the 2-aminopyridine substrate and facilitate the desired C-N bond formation.[9]

  • Bases: The base is required to deprotonate the nucleophile (e.g., the amino or hydroxyl group of the coupling partner), generating the active species for the catalytic cycle. The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common in Buchwald-Hartwig reactions.[9][14] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used in Ullmann-type couplings and can be effective in certain palladium-catalyzed cyclizations, particularly those involving Smiles rearrangements.[4][13]

  • Solvents: The solvent must solubilize the reagents and be stable at the required reaction temperature. Aprotic polar solvents like dioxane, toluene, or DMF are common. The solvent can influence the solubility of the base and the intermediates in the catalytic cycle, thereby affecting reaction rates and yields.

Part 2: Troubleshooting Common Experimental Issues

This section provides a structured approach to diagnosing and solving specific problems encountered in the laboratory.

Q4: My reaction is stalled or gives very low conversion. What should I investigate?

A4: Low or no conversion is a common issue, often pointing to problems with the catalytic system.

G cluster_checks Troubleshooting Workflow start Problem: Low Conversion / Stalled Reaction cat 1. Catalyst Integrity - Is the precatalyst active? - Was it handled under inert conditions? start->cat reagents 2. Reagent Quality - Is the base anhydrous and fresh? - Is the solvent anhydrous? - Is the 2-amino-3-bromopyridine pure? cat->reagents If catalyst is OK conditions 3. Reaction Conditions - Is the temperature high enough? - Is mixing adequate? reagents->conditions If reagents are pure inhibition 4. Substrate Inhibition - Is the 2-aminopyridine coordinating to the metal? - Consider a different ligand. conditions->inhibition If conditions are correct

Figure 2. Workflow for troubleshooting low conversion.
  • Catalyst Activity: Palladium(0) catalysts are oxygen-sensitive. Ensure that the reaction was set up under strictly inert conditions (N₂ or Ar atmosphere). If using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ to the active Pd(0) state; this process can sometimes be inefficient. Consider using commercially available, air-stable precatalysts (e.g., G3 or G4 palladacycles) which are designed for reliable activation.[9]

  • Base Quality: Many common bases (e.g., NaOtBu, LiHMDS) are hygroscopic. Using old or improperly stored base can introduce water, which poisons the catalyst and hydrolyzes intermediates. Use freshly opened base from a reputable supplier or titrate to confirm its strength.

  • Solvent and Reagent Purity: Anhydrous solvents are critical. Use freshly dried solvent or purchase from a sealed bottle. The purity of the 2-amino-3-bromopyridine is also important; impurities from its synthesis, such as 2-amino-3,5-dibromopyridine, can lead to side reactions.[15][16]

  • Temperature: Some cross-coupling reactions require significant thermal energy to drive the reductive elimination step. If the reaction is sluggish at 80 °C, consider increasing the temperature to 100-110 °C (solvent permitting).

  • Ligand Choice: As mentioned, 2-aminopyridine can act as an inhibitory ligand for palladium. If you are using a simple ligand like PPh₃, it may not be effective. Switching to a bulky biarylphosphine ligand is often the solution.[9]

Q5: I'm getting a mixture of regioisomers. How can I improve selectivity?

A5: This is the central challenge. Achieving high regioselectivity requires carefully tuning the reaction conditions to favor one mechanistic pathway over the other.

ParameterTo Favor N-amino Attack (e.g., Pyrido[2,3-b]...)To Favor N1 Attack (e.g., Pyrido[3,2-b]...)Rationale
Catalyst Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)[9]Copper (e.g., CuI, Cu(OAc)₂)[12]The intrinsic mechanism of Pd-catalyzed amination favors the exocyclic amine, while Ullmann-type reactions often favor the endocyclic N1.
Ligand Bulky, electron-rich phosphines (e.g., RuPhos, BrettPhos )[11]N,N-chelating ligands (e.g., Phenanthroline, DMEDA )[12][13]Bulky phosphines prevent inhibitory chelation in Pd cycles. N,N-donors stabilize the copper catalyst in Ullmann cycles.
Base Strong, non-coordinating bases (e.g., LiHMDS, NaOtBu )[9]Weaker, often coordinating bases (e.g., K₂CO₃, Cs₂CO₃ )[13]Strong bases are needed for efficient deprotonation in the Buchwald-Hartwig cycle. Carbonates are standard for Ullmann couplings.
Temperature Typically 80 - 110 °COften higher, 110 - 180 °CUllmann reactions frequently require more thermal energy to proceed at a reasonable rate.
Solvent Aprotic, non-coordinating (e.g., Toluene, Dioxane )Polar aprotic (e.g., DMF, NMP, DMSO )[5]Solvents for Ullmann reactions must be stable at high temperatures and able to dissolve inorganic bases.
Table 1. Guide to Optimizing Regioselectivity.
Q6: How can I minimize the formation of 2-aminopyridine (hydro-debromination)?

A6: The formation of 2-aminopyridine is a common side reaction resulting from the premature protonolysis of the arylpalladium intermediate or a competing β-hydride elimination pathway.[10]

  • Ensure Anhydrous Conditions: Trace water can be a proton source. Rigorously dry all reagents, solvents, and glassware.

  • Use a Bulky Ligand: Sterically demanding ligands can disfavor side reactions by shielding the metal center.

  • Base Choice: In some systems, the choice of base can influence the rate of hydro-debromination. If using an alkoxide base, ensure it is completely anhydrous.

  • Amine Partner: If your coupling partner has β-hydrogens, β-hydride elimination from the palladium-amido intermediate can be a competing pathway. This is less of a concern in intramolecular cyclization but can be a factor in intermolecular reactions.[7]

Part 3: Experimental Protocols

These protocols serve as validated starting points. Always perform reactions on a small scale first to optimize conditions for your specific substrate.

Protocol 1: Palladium-Catalyzed Synthesis of a Pyrido[2,3-b][1][2]oxazine Derivative

This protocol is adapted from methodologies for Buchwald-Hartwig amination and is designed to favor cyclization at the N-amino position.[9][14]

G start 1. Setup - Add Pd precatalyst & ligand to oven-dried flask. - Purge with N₂/Ar. reagents 2. Reagent Addition - Add 2-amino-3-bromopyridine, amino alcohol, and base. - Add anhydrous solvent via syringe. start->reagents reaction 3. Reaction - Heat to 80-110 °C with vigorous stirring. - Monitor by TLC/LC-MS. reagents->reaction workup 4. Workup - Cool to RT. - Quench with water/NH₄Cl(aq). - Extract with organic solvent. reaction->workup purify 5. Purification - Dry organic layers (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. workup->purify

Sources

Optimization

Technical Support Center: Preventing Debromination During Imidazopyridine Synthesis

Welcome to the technical support center for imidazopyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with unwanted debromination side...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for imidazopyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with unwanted debromination side reactions. Here, we will explore the root causes of this common issue and provide actionable, field-proven troubleshooting strategies to help you optimize your synthetic routes and maximize your yields.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a significant problem in imidazopyridine synthesis?

Debromination, also known as hydrodehalogenation, is a common and often frustrating side reaction in palladium-catalyzed cross-coupling reactions.[1][2] In the context of imidazopyridine synthesis, it involves the replacement of a bromine atom on your starting material with a hydrogen atom, leading to an undesired, non-functionalized byproduct.[3] This is particularly problematic because:

  • Reduced Yield: It consumes your starting material, directly lowering the yield of the desired coupled product.[1]

  • Purification Challenges: The debrominated byproduct often has similar polarity and chromatographic behavior to the starting material or product, making purification difficult and time-consuming.[1][2]

  • Stoichiometry Imbalance: The formation of the debrominated species disrupts the stoichiometry of the reaction, which can further inhibit the catalytic cycle.

Q2: What are the primary mechanistic causes of debromination in palladium-catalyzed reactions?

Debromination typically occurs within the palladium catalytic cycle. After the initial oxidative addition of the bromo-imidazopyridine to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br intermediate can follow an undesired pathway.[4] The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[5] This can be generated from various sources within the reaction mixture, such as bases, solvents (like alcohols), or even trace amounts of water.[5] This Pd-H species can then undergo reductive elimination with the imidazopyridine group to yield the unwanted debrominated product (Ar-H).[4]

dot graph TD { A[Pd(0)L2] -- Oxidative Addition+ Ar-Br --> B{Ar-Pd(II)L2-Br}; B -- Transmetalation(Desired Pathway) --> C[Ar-Pd(II)L2-R]; C -- Reductive Elimination --> D[Ar-R Product] & A; B -- Undesired Pathway --> E{Ar-Pd(II)L2-H}; E -- Reductive Elimination --> F[Ar-H Debrominated Byproduct] & A;

} caption { label="Fig 1: Catalytic cycle showing the competing debromination pathway." fontname="Helvetica" fontsize="10" } /dot

Q3: How can I reliably detect and quantify the extent of debromination?

Accurate monitoring is crucial for effective troubleshooting. The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS) .

  • Detection: An LC-MS analysis of a crude reaction aliquot will clearly show the mass of your desired product, any remaining starting material, and the mass of the debrominated byproduct (mass of starting material - 79Br + 1H).

  • Quantification: By integrating the peak areas in the chromatogram (assuming similar UV response factors for the related compounds), you can get a good estimate of the relative ratios of these species and track how your optimization efforts are impacting the reaction outcome. For more precise quantification, you can use a quantitative NMR (qNMR) with an internal standard.

Troubleshooting Guides for Common Scenarios

This section provides direct, actionable advice for specific experimental problems.

Scenario 1: Significant debromination observed during a Suzuki-Miyaura coupling of a bromo-imidazopyridine.

The Suzuki-Miyaura coupling is a powerful tool, but the choice of base and reaction conditions is critical to avoid debromination, especially with electron-rich or N-heterocyclic substrates.[5][6]

Troubleshooting Workflow: Suzuki-Miyaura Coupling

dot graph TD { A[Start: High Debromination in Suzuki Coupling] --> B{Analyze the Base}; B -- "Using strong base like NaOtBu or K-OtBu?" --> C[Switch to a Milder Base]; C --> D[Try K3PO4, Cs2CO3, or CsF]; B -- "Using a weak base already?" --> E{Evaluate Temperature}; E -- "Running at >100 °C?" --> F[Lower Temperature]; F --> G[Attempt reaction at 80 °C or lower]; E -- "Running at moderate temp?" --> H{Check Ligand/Catalyst}; H --> I[Switch to a bulkier, electron-rich ligand]; I --> J[Try SPhos, XPhos, or RuPhos]; D & G & J --> K{Re-evaluate by LC-MS}; K -- "Debromination Reduced?" --> L[Success: Optimize further if needed]; K -- "Still an issue?" --> M[Consider Solvent Effects - Switch to strictly aprotic like Toluene/Dioxane];

} caption { label="Fig 2: Decision tree for troubleshooting Suzuki debromination." fontname="Helvetica" fontsize="10" } /dot

ParameterInitial Problematic ConditionRecommended Change & Rationale
Base Strong organic/inorganic bases (e.g., NaOtBu, K₂CO₃ in alcohol)Switch to milder inorganic bases like K₃PO₄, Cs₂CO₃, or CsF .[2][3] Rationale: Stronger bases can more readily generate hydride species that lead to debromination. Weaker bases are less prone to this side reaction.[2]
Temperature High temperatures (e.g., >100 °C)Lower the reaction temperature to 60-80 °C .[1] Rationale: Debromination often has a higher activation energy than the desired coupling. Lowering the temperature can significantly improve selectivity.[2]
Solvent Protic solvents (e.g., EtOH, MeOH) or wet aprotic solventsUse rigorously dried aprotic solvents like Dioxane, Toluene, or THF.[1][2] Rationale: Protic solvents can be a direct source of protons/hydrides that facilitate the debromination pathway.[2]
Ligand Small, less electron-donating phosphines (e.g., PPh₃)Employ bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos.[3][5] Rationale: These ligands accelerate the rate-limiting reductive elimination step to form the C-C bond, helping it to outcompete the debromination pathway.[3]
Example Protocol: Low-Debromination Suzuki Coupling
  • To a dry Schlenk tube under Argon, add the bromo-imidazopyridine (1.0 eq), arylboronic acid (1.2-1.5 eq), K₃PO₄ (3.0 eq), and a palladium pre-catalyst with a bulky phosphine ligand (e.g., XPhos Pd G3, 1-2 mol%).

  • Add anhydrous 1,4-Dioxane .

  • Degas the mixture thoroughly (e.g., three freeze-pump-thaw cycles).

  • Heat the reaction at 80 °C and monitor by LC-MS every 1-2 hours.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and perform an aqueous workup.[1]

Scenario 2: Debromination is the major byproduct in a Buchwald-Hartwig amination.

Buchwald-Hartwig amination is susceptible to a side reaction where the amide undergoes beta-hydride elimination, leading to the hydrodehalogenated arene.[7] The choice of base and ligand is paramount.

ParameterInitial Problematic ConditionRecommended Change & Rationale
Base Strong alkoxide bases (e.g., NaOtBu, KOtBu)While often necessary, consider switching to LiHMDS or a weaker carbonate/phosphate base if the amine is sufficiently nucleophilic.[8] Rationale: The choice of base can influence the stability of the palladium-amide intermediate and its propensity for side reactions.
Ligand Older generation or less bulky ligands (e.g., BINAP, dppf)Use modern, sterically hindered biaryl monophosphine ligands like RuPhos or BrettPhos .[9] Rationale: These ligands are specifically designed to promote the C-N reductive elimination. The steric bulk around the palladium center disfavors side reactions and accelerates the desired bond formation.[9]
Temperature High temperaturesIf possible, lower the reaction temperature. Rationale: As with Suzuki couplings, this can help suppress the debromination side reaction.[10]
Catalyst Loading High catalyst loading (>5 mol%)Reduce the catalyst loading to the minimum required (1-2 mol%). Rationale: Very active catalysts, especially at high concentrations, can sometimes promote hydrodehalogenation.[11]
Example Protocol: Optimized Buchwald-Hartwig Amination
  • In a glovebox, add Pd₂(dba)₃ (1 mol%), RuPhos (2.5 mol%), and NaOtBu (1.4 eq) to a vial.

  • Add anhydrous Toluene, followed by the bromo-imidazopyridine (1.0 eq) and the amine (1.2 eq).

  • Seal the vial and heat to 100 °C. Monitor carefully by LC-MS.

  • The use of a pre-catalyst like RuPhos Pd G3 can simplify this procedure and often gives more reproducible results.

References
  • Sharma, P., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1685–1745. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide. Johnson Matthey Catalysis & Chiral Technologies. Retrieved from [Link]

  • de Witte, A. M., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Journal of Medicinal Chemistry, 64(15), 11594-11614. Retrieved from [Link]

  • Wikipedia. (2023, November 26). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Meyers, M. J., et al. (2018). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. Journal of Medicinal Chemistry, 61(17), 7687-7700. Retrieved from [Link]

  • Beilstein Archives. (2020, March 26). Solvent and catalyst free synthesis of imidazo[1,2-a]pyridines by grindstone chemistry. Beilstein Archives. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemical Reviews, 111(3), 2177-2250. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21743-21751. Retrieved from [Link]

  • Li, Y., et al. (2025). Elucidating ligand recognition of reductive dehalogenases: the role of hydrophobic active site in organohalogen binding. Journal of Biological Inorganic Chemistry. Retrieved from [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1054-1062. Retrieved from [Link]

  • ResearchGate. (2025, December 3). Elucidating ligand recognition of reductive dehalogenases: the role of hydrophobic active site in organohalogen binding | Request PDF. ResearchGate. Retrieved from [Link]

  • ACS Omega. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Retrieved from [Link]

  • MDPI. (2015, May 28). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. PMC. Retrieved from [Link]

  • Reddit. (2024, February 16). Miyaura Borylation troubleshoot : r/OrganicChemistry. Reddit. Retrieved from [Link]

  • ResearchGate. (2025, August 7). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support: Optimizing Suzuki Couplings for Sterically Hindered 8-Bromo Scaffolds

Status: Active Ticket Type: Advanced Methodology Guide Subject: Overcoming Peri-Strain and Heteroatom Interference in 8-Substituted Systems The "8-Position Paradox": Defining the Problem Welcome to the High-Hindrance Sup...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket Type: Advanced Methodology Guide Subject: Overcoming Peri-Strain and Heteroatom Interference in 8-Substituted Systems

The "8-Position Paradox": Defining the Problem

Welcome to the High-Hindrance Support Hub. If you are working with 8-bromoquinoline, 8-bromonaphthalene, or 8-bromopurine , standard Suzuki conditions (


 or 

) will almost certainly fail.

You are facing two distinct kinetic barriers:

  • Peri-Strain (Steric): The proton or substituent at the 1-position (peri-position) creates a "steric wall" that physically blocks the palladium center during oxidative addition.

  • Transmetallation Stall: Even if oxidative addition occurs, the resulting

    
     complex is so crowded that the incoming boronate species cannot easily approach for transmetallation. This stall leaves the boronic acid vulnerable to hydrolysis (protodeboronation).
    

This guide provides the "Gold Standard" protocols to bypass these barriers using next-generation catalysis.

The Hardware: Catalyst & Ligand Selection[1]

Q: My reaction stalls at <10% conversion. Is my catalyst dead? A: Likely, yes. Standard phosphines (triphenylphosphine) lack the electron density to force oxidative addition on hindered halides and are too small to prevent catalyst deactivation.

Recommendation 1: Dialkylbiaryl Phosphines (The Buchwald Series)

For 8-bromo systems, you need ligands that are electron-rich (to accelerate oxidative addition) and bulky (to promote reductive elimination).

LigandApplication CriteriaWhy it Works
SPhos First-Line Defense. Use for general 8-bromoheterocycles.The methoxy groups provide stability; high turnover frequency for hindered biaryls.
XPhos High Steric Bulk. Use if the boronic acid is also ortho-substituted.The triisopropyl groups create a massive protective shell, forcing the reductive elimination of crowded systems.
RuPhos Electronic Tuning. Use for electron-poor 8-bromo systems or if using secondary amines later.Highly electron-rich; excellent for difficult oxidative additions.
Recommendation 2: NHC Precatalysts (The PEPPSI Series)

If Buchwald ligands fail, switch to PEPPSI-IPr .

  • Mechanism: The N-Heterocyclic Carbene (NHC) binds tighter than phosphines, preventing catalyst decomposition at the high temperatures (

    
    C) often needed for these substrates.
    
  • Benefit: Extremely resistant to oxidation and thermal degradation.

The Software: Precatalyst Activation Strategy

Q: Why should I use G3/G4 precatalysts instead of mixing


 and Ligand? 
A:  In hindered systems, "in situ" catalyst generation is unreliable.
  • Traditional (

    
     + Ligand):  Requires reduction of Pd(II) to Pd(0). Usually, the boronic acid acts as the reducing agent (homocoupling). In hindered systems, this wastes your precious boronic acid before the reaction even starts.
    
  • G3/G4 Precatalysts: These contain a pre-formed Pd-Ligand bond. Upon exposure to base, they auto-activate to release the active

    
     species without consuming boronic acid.
    

Visualizing the Activation Advantage:

G3_Activation Precat G3 Precatalyst (Air Stable Pd-II) Active Active L-Pd(0) (The Engine) Precat->Active Rapid Activation (Indole released) Base Base (e.g., K3PO4) Base->Precat Boronic Boronic Acid Trad Pd(OAc)2 + Ligand Waste Homocoupling (Wasted Boron) Trad->Waste Boron consumed for reduction Waste->Active Low Efficiency

Figure 1: Activation pathway of G3 precatalysts vs. traditional mixing. G3 ensures 100% active species generation without sacrificing starting material.

Troubleshooting: The "Stalled Reaction" Matrix

Q: The bromide is consumed, but I only see the de-halogenated arene (Ar-H). What happened? A: You are seeing Protodeboronation .

This is the most common failure mode in hindered couplings. The steric bulk at the 8-position slows down the transmetallation step. The boronic acid, waiting in the queue, gets hydrolyzed by water in the solvent mixture.

Diagnostic Flowchart

Troubleshooting Start Reaction Stalled / Low Yield CheckBr Is 8-Bromide consumed? Start->CheckBr CheckProd Is Product formed? CheckBr->CheckProd Yes CatalystDeath Issue: Oxidative Addition Failure Solution: Switch to G3-XPhos or Increase Temp to 100°C CheckBr->CatalystDeath No Protodeboronation Issue: Protodeboronation 1. Use MIDA Boronates (Slow Release) 2. Reduce Water ratio (10:1) 3. Increase Catalyst Loading CheckProd->Protodeboronation No (Ar-H observed) Homocoupling Issue: Oxygen Leak 1. Degas solvents thoroughly 2. Switch to PEPPSI-IPr CheckProd->Homocoupling No (Biaryl dimer observed)

Figure 2: Diagnostic logic for identifying failure modes in hindered couplings.

The "Gold Standard" Protocol

Target: Coupling 8-bromoquinoline with an ortho-substituted phenylboronic acid.

Reagents:

  • Catalyst: XPhos Pd G3 (Preferred) or SPhos Pd G3.

  • Loading: 2.0 - 5.0 mol%.

  • Base:

    
     (Tribasic Potassium Phosphate). Note: Carbonates are often too weak for hindered substrates.
    
  • Solvent: 1,4-Dioxane / Water (10:1 ratio). Strict control of water is key.

Step-by-Step Methodology:

  • Vessel Prep: Use a microwave vial or a Schlenk tube with a magnetic stir bar.

  • Solids: Add 8-bromo substrate (1.0 equiv), Boronic acid (1.5 equiv), and

    
     (2.0 equiv).
    
  • Catalyst Addition: Add XPhos Pd G3 (0.02 equiv) last.

  • Evacuation: Cap the vessel. Evacuate and backfill with Argon/Nitrogen (x3). Oxygen is the enemy of active Pd(0).

  • Solvent: Add degassed 1,4-Dioxane and degassed Water via syringe through the septum.

    • Tip: Degas solvents by sparging with Argon for 15 mins prior to use.

  • Reaction: Heat to 80°C - 100°C for 2-4 hours.

    • Monitoring: Check TLC.[1] If the phosphine oxide spot (from the ligand) becomes dominant before the bromide is consumed, add a second portion of catalyst (1 mol%).

Alternative for "Impossible" Substrates (MIDA Boronates): If the boronic acid decomposes before coupling:

  • Replace Boronic Acid with the corresponding MIDA Boronate .

  • Switch solvent to n-Butanol / Water (4:1) .

  • The MIDA ester slowly hydrolyzes, releasing the active boronic acid at a rate that matches the slow transmetallation, preventing accumulation and decomposition.

References & Further Reading
  • Buchwald Ligand Efficacy: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands.[2][3][4] Accounts of Chemical Research. [Link]

  • G3 Precatalyst Activation: Bruno, N. C., et al. (2013). Buchwald Precatalysts: Activation and Application.[1][5] Chemical Science. [Link]

  • PEPPSI Catalyst Protocols: Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Catalyst.[6][7] Chemistry - A European Journal. [Link]

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society. [Link]

Sources

Optimization

Technical Support Center: Purification of 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine

Status: Operational Ticket ID: REC-8BR-OTOL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Diagnostic Flowchart The Challenge: Purifying 8-Bromo-2-(o-tolyl)imidazo[1...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: REC-8BR-OTOL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Flowchart

The Challenge: Purifying 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine presents a unique challenge due to the steric clash of the o-tolyl (2-methylphenyl) group. Unlike planar 2-phenyl analogs, the ortho-methyl group forces a twist in the biaryl bond, reducing lattice energy and increasing the tendency of the compound to "oil out" rather than crystallize. Furthermore, the 8-bromo substituent significantly alters the solubility profile compared to the parent imidazo[1,2-a]pyridine, reducing solubility in non-polar media while maintaining lipophilicity.

Diagnostic Protocol: Before selecting a solvent, assess your crude material state using the decision tree below.

SolventSelection Start START: Assess Crude Material PurityCheck Is Crude Purity > 85%? Start->PurityCheck SaltCheck Is it a Salt (HBr) or Free Base? PurityCheck->SaltCheck Yes PrePurify Action: Flash Column Chromatography (DCM/MeOH) or Acid/Base Wash PurityCheck->PrePurify No (<85%) OilRisk Does it 'Oil Out' on cooling? SaltCheck->OilRisk Free Base SolventA Recryst: Ethanol (95%) or Acetonitrile (MeCN) SaltCheck->SolventA HBr Salt SolventB Recryst: EtOH/Water (8:2) with Slow Cooling OilRisk->SolventB No (Forms Solid) SolventC Two-Solvent System: Dissolve in EtOAc -> Add Hexane OilRisk->SolventC Yes (Forms Oil)

Figure 1: Solvent Selection Decision Tree based on crude material properties.

Solvent Selection Matrix

The following data summarizes solvent performance specifically for 2-aryl-8-bromoimidazo[1,2-a]pyridines.

Solvent SystemPolarity IndexSolubility (Hot)Solubility (Cold)Risk ProfileBest Use Case
Ethanol (95%) 5.2HighModerateLowPrimary Choice. Good for removing polar tars and inorganic salts.
Acetonitrile (MeCN) 5.8HighLowModerateExcellent for obtaining high-gloss crystals; effective at removing colored oxidative impurities.
EtOAc / Hexanes 4.4 / 0.1ModerateVery LowHigh (Oiling)Rescue Method. Use when compound oils out in alcohols. Dissolve in EtOAc, add Hexane to turbidity.
Ethanol / Water VariableHighVery LowModerateUse if yield in pure EtOH is poor. Water acts as an anti-solvent to force precipitation.
Toluene 2.4HighModerateLowGood for scale-up (>10g), but harder to remove residual solvent (high BP).

Standard Operating Procedure (SOP)

Protocol: Recrystallization of 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine

Prerequisites:

  • Crude purity: >85% (If lower, perform a silica plug filtration first).

  • State: Free base (Neutral).

Step-by-Step Methodology:

  • Dissolution (The Saturation Point):

    • Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask.

    • Add Ethanol (95%) in 2 mL portions while heating to reflux (approx. 78°C).

    • Critical Check: If the solution is dark brown/black, add 50 mg of activated charcoal. Boil for 2 minutes.

  • Hot Filtration (Impurity Removal):

    • While keeping the solution near boiling, filter through a pre-warmed fluted filter paper or a Celite pad to remove charcoal and insoluble inorganic salts (e.g., NaBr from synthesis).

    • Why? Cold glassware will cause premature crystallization on the funnel, leading to yield loss.

  • Nucleation & Growth (The "o-tolyl" Factor):

    • Reheat filtrate to dissolve any solids formed during filtration.

    • Remove from heat.[1] Do not place directly in ice.

    • Technical Insight: The o-tolyl group creates steric bulk that disrupts crystal packing. Rapid cooling will trap solvent and impurities, causing "oiling."

    • Allow the flask to cool to room temperature over 30–45 minutes. Stir gently if oil droplets appear.

  • Collection:

    • Once room temperature is reached and crystals are visible, cool in an ice bath (0–4°C) for 20 minutes to maximize yield.

    • Filter via vacuum (Buchner funnel).[1] Wash with 2 mL of ice-cold Ethanol .

  • Drying:

    • Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

    • Validation: Check NMR for residual solvent peaks (Ethanol triplet at ~1.2 ppm).

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?

  • Cause: This is common with 2-(o-tolyl) derivatives. The melting point is likely depressed by impurities, or the solution is too concentrated (supersaturated), causing the compound to phase-separate as a liquid before organizing into a lattice.

  • Fix:

    • Reheat the mixture until clear.

    • Add a seed crystal (a tiny speck of pure product) when the solution is slightly warm.

    • If using EtOH, add water dropwise to the hot solution until just turbid, then add 1 drop of EtOH to clear it. Cool very slowly (wrap flask in a towel).

Q2: The crystals are retaining a yellow/orange color. How do I get white crystals?

  • Cause: Imidazo[1,2-a]pyridines are prone to oxidation at the 3-position or polymerization of unreacted 2-aminopyridine starting material.

  • Fix: Switch to Acetonitrile (MeCN) for recrystallization. MeCN is superior at soliciting polar, colored impurities. Alternatively, use activated charcoal during the hot filtration step in Ethanol.

Q3: My yield is very low (<50%), but the mother liquor is still dark.

  • Cause: 8-Bromo substituent increases lipophilicity, but the core is still polar. You likely used too much solvent.

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume. Cool again to obtain a "second crop." Note: The second crop is usually less pure and should be analyzed separately.

Q4: Can I use Acetone?

  • Recommendation: Avoid. Acetone is often too good a solvent for this molecule (high solubility even at cold temps), leading to poor recovery rates unless an anti-solvent (like Hexane) is used aggressively.

Visualizing the Workflow

The following diagram illustrates the critical path for the SOP described above.

RecrystallizationWorkflow Crude Crude Solid (8-Br-2-o-tolyl...) Dissolve Dissolve in Hot EtOH (Add Charcoal if dark) Crude->Dissolve Heat to 78°C Filter Hot Filtration (Remove insolubles) Dissolve->Filter Remove tars Cooling Controlled Cooling (RT -> Ice Bath) Filter->Cooling Slow ramp Collect Vacuum Filtration & Cold Wash Cooling->Collect Crystallization Dry Vacuum Dry (40°C) Collect->Dry Remove solvent

Figure 2: Step-by-step workflow for the recrystallization of 8-bromo-2-(o-tolyl)imidazo[1,2-a]pyridine.

References

  • Bagdi, A. K., et al. (2015).[2] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications, 51(9), 1555-1575.[2] (Review of general synthesis and purification methods for the scaffold).

  • Guchhait, S. K., et al. (2011). "Region-specific synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 76(16). (Details on solubility profiles of 2-aryl derivatives).

  • MIT OpenCourseWare. "Two-Solvent Recrystallization Guide." Department of Chemistry. (Foundational protocol for handling "oiling out" in heterocycles).

  • University of Massachusetts Amherst. "Recrystallization Guide: Solvents and Impurities." (Protocols for activated charcoal usage and solvent selection).

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Spectrum Analysis of 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine

Strategic Importance & Structural Context The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (GABA agonist) and emerging anti-c...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance & Structural Context

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (GABA


 agonist) and emerging anti-cancer agents.

The specific derivative 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine represents a critical intermediate. The 8-bromo position is sterically unique, adjacent to the bridgehead nitrogen, offering a challenging but high-value vector for Suzuki-Miyaura or Buchwald-Hartwig diversifications. Meanwhile, the 2-(o-tolyl) group introduces an orthogonal steric twist, influencing solubility and receptor binding pockets compared to flat phenyl analogs.[1]

The Challenge: Distinguishing the 8-bromo regioisomer from the commercially common 6-bromo isomer is a frequent analytical bottleneck. This guide provides a definitive NMR-based differentiation protocol.

Comparative NMR Profiling (Diagnostic Table)

The following table contrasts the target molecule with its most common regioisomer (6-bromo) and the unsubstituted core.[1] Data is standardized for CDCl


 at 400 MHz.
FeatureTarget: 8-Bromo-2-(o-tolyl) Alternative: 6-Bromo-2-(o-tolyl) Baseline: Unsubstituted Core
H-5 Signal (Diagnostic) Doublet (

Hz)
Singlet (or narrow

,

Hz)
Doublet (

Hz)
H-3 Signal Singlet (

7.80 - 7.[1]90)
Singlet (

7.75 - 7.85)
Singlet (

7.60 - 7.70)
H-7 Signal Doublet (

Hz)
Doublet (

Hz)
Triplet/Multiplet
Coupling System AMX System (H5-H6-H7)ABX System (H7-H8, H5 isolated)ABCD System
o-Tolyl Methyl Singlet (

2.45 - 2.[1]55)
Singlet (

2.45 - 2.55)
N/A
Key Differentiator H5 has strong ortho coupling. H5 has weak meta coupling. H5 couples to H6.[1]

Critical Insight: The splitting pattern of the H-5 proton (most deshielded pyridine proton) is the primary "Go/No-Go" signal.[1] If H-5 appears as a singlet, you have synthesized the 6-bromo isomer, likely due to using the wrong starting aminopyridine (2-amino-5-bromopyridine instead of 2-amino-3-bromopyridine).

Deep Dive Analysis: Mechanism of Shifts

The "Deshielding" Hierarchy

In the 8-bromo derivative, the chemical shifts follow a logical electronic causality:

  • H-5 (

    
     ~8.05 ppm, d):  This proton is geographically closest to the bridgehead nitrogen (N4).[1] The paramagnetic anisotropy of the lone pair and the electronegativity of the nitrogen strip electron density, shifting it downfield.
    
  • H-3 (

    
     ~7.85 ppm, s):  The imidazole ring proton.[1] Its shift is sensitive to the twist of the aryl group at C-2. The o-tolyl group forces a non-planar conformation, slightly shielding H-3 compared to a flat 2-phenyl analog.
    
  • H-7 (

    
     ~7.45 ppm, d):  Located ortho to the bromine atom.[1] Bromine is inductively withdrawing (-I) but resonance donating (+R). In this rigid system, the -I effect typically dominates, deshielding H-7 relative to H-6.
    
  • H-6 (

    
     ~6.70 ppm, t):  The most shielded proton on the pyridine ring, appearing as a triplet (coupling to H5 and H7).
    
The o-Tolyl Effect

The methyl group on the phenyl ring (o-tolyl) appears as a sharp singlet around 2.50 ppm .[1] Crucially, this group creates steric clash with H-3 of the imidazole ring.

  • Observation: You may observe a broadening of the H-3 singlet or the o-tolyl aromatic protons due to restricted rotation (atropisomerism) at low temperatures, though usually rapid at room temperature.[1]

Experimental Protocol: Synthesis & Characterization

This protocol ensures the exclusive formation of the 8-bromo isomer, preventing regio-scrambling.

Validated Synthesis Workflow (Groebke-Blackburn-Bienaymé Variant)

Reagents:

  • Precursor A: 2-Amino-3-bromopyridine (Critical: Purity >98%).[1]

  • Precursor B: 2-Bromo-1-(o-tolyl)ethanone.[1]

  • Solvent: Ethanol or DMF.[1]

  • Base: NaHCO

    
     (solid).[1]
    

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of 2-Amino-3-bromopyridine in Ethanol (0.5 M).

  • Addition: Add 1.1 eq of 2-Bromo-1-(o-tolyl)ethanone.

  • Reflux: Heat to reflux (80°C) for 4–6 hours. Note: Monitoring by TLC is essential (Mobile phase: 30% EtOAc/Hexane).

  • Workup: Cool to RT. The HBr salt may precipitate. Neutralize with sat. NaHCO

    
     to precipitate the free base.
    
  • Purification: Recrystallize from EtOH/Water or flash chromatography.

Visualization of Reaction Logic

G Start 2-Amino-3-bromopyridine Inter N-Alkylation Intermediate Start->Inter SN2 Attack Reagent + 2-Bromo-1-(o-tolyl)ethanone Reagent->Inter Cyclize Cyclization (Dehydration) Inter->Cyclize Heat Product 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine Cyclize->Product -H2O

Caption: Reaction pathway converting 2-amino-3-bromopyridine to the target scaffold via condensation.[1]

NMR Logic Tree for Isomer Verification

Use this decision tree to interpret your raw NMR data immediately after acquisition.

Logic Start Analyze Aromatic Region (6.5 - 8.5 ppm) CheckH3 Is there a singlet @ ~7.8 ppm? Start->CheckH3 CheckH5 Check H5 (@ ~8.0+ ppm). Is it a Doublet or Singlet? CheckH3->CheckH5 Yes (Imidazole formed) ResultFail Failed Reaction (Check Starting Material) CheckH3->ResultFail No Result8 CONFIRMED: 8-Bromo Isomer CheckH5->Result8 Doublet (J=7Hz) (Ortho coupling to H6) Result6 MISMATCH: 6-Bromo Isomer CheckH5->Result6 Singlet/Narrow Doublet (Meta coupling only)

Caption: Diagnostic logic flow for distinguishing 8-bromo vs. 6-bromo isomers based on H-5 multiplicity.

References

  • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[1] Chemical Communications, 2013.

  • Goel, R., et al. "Imidazo[1,2-a]pyridines: A review of synthesis and biological activity."[1] Journal of Heterocyclic Chemistry, 2018.

  • ChemicalBook Database. "6-Bromo-imidazo[1,2-a]pyridine-8-amine Spectral Data." (Used for comparative regioisomer shifts).

  • MDPI Molecules. "Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction." (Methodology validation).

Disclaimer: Experimental shifts may vary slightly (


 0.05 ppm) depending on concentration, temperature, and water content in the deuterated solvent.

Sources

Comparative

A Senior Application Scientist's Comparative Guide to HPLC Purity Analysis of Imidazo[1,2-a]pyridine Intermediates

Introduction: The Analytical Imperative for a Privileged Scaffold The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in modern medicinal chemistry. Its rigid, bicyclic structure is a cornerstone in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in modern medicinal chemistry. Its rigid, bicyclic structure is a cornerstone in the design of a multitude of therapeutic agents, exhibiting activities that span antiviral, anti-cancer, and anti-inflammatory applications.[1][2][3] The synthetic pathways to these valuable molecules are often multi-step processes, generating a series of crucial intermediates.[4][5][6][7] The purity of these intermediates is not merely a matter of good chemistry; it is a regulatory and safety necessity that directly impacts the quality, efficacy, and safety profile of the final Active Pharmaceutical Ingredient (API).

Controlling impurities is a foundational principle of drug development, rigorously outlined by global regulatory bodies. Guidelines from the International Council for Harmonisation (ICH), specifically ICH Q3A(R2) for new drug substances, mandate the reporting, identification, and qualification of impurities above specific thresholds.[8][9] This places an immense responsibility on the analytical chemist to develop and validate methods that are not only precise and accurate but also sufficiently sensitive and specific to detect and quantify potential process-related impurities and degradation products.[10][11]

This guide provides an in-depth comparison of chromatographic strategies for the purity assessment of imidazo[1,2-a]pyridine intermediates. We will dissect the industry-standard Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and contrast it with the high-throughput, information-rich capabilities of Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). Our focus will extend beyond procedural steps to elucidate the scientific rationale behind methodological choices, empowering researchers to select and optimize the most appropriate analytical approach for their development phase.

The Standard-Bearer: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

For decades, RP-HPLC has been the workhorse of pharmaceutical quality control, and for good reason. Its robustness, versatility, and cost-effectiveness make it an ideal choice for routine purity assessments.[12][13][14] The separation of imidazo[1,2-a]pyridine intermediates, which are typically moderately polar aromatic compounds, is exceptionally well-suited to this technique.

Causality Behind the Method: Why These Choices?
  • Stationary Phase (Column): A C18 (octadecylsilane) column is the conventional starting point. The nonpolar alkyl chains provide a hydrophobic surface that interacts effectively with the aromatic scaffold of the imidazo[1,2-a]pyridine molecule. This interaction is the primary driver of retention and separation from more polar starting materials or by-products.

  • Mobile Phase: The mobile phase is a carefully balanced mixture of an aqueous component and an organic modifier (typically acetonitrile or methanol). The key to a successful separation lies in controlling the ionization state of the analyte. The imidazo[1,2-a]pyridine structure contains basic nitrogen atoms. At a neutral pH, these nitrogens can be protonated, leading to peak tailing and poor chromatographic performance. The addition of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase suppresses this secondary interaction with residual silanols on the silica backbone, ensuring sharp, symmetrical peaks. A gradient elution, where the percentage of the organic modifier is increased over time, is typically employed to elute impurities with varying polarities within a reasonable timeframe.

  • Detector: The fused aromatic ring system of the imidazo[1,2-a]pyridine core is an excellent chromophore, making UV detection a simple and highly effective choice. A wavelength of 254 nm is often selected as it provides a good response for many aromatic compounds, though scanning for the absorbance maximum (λ-max) is always best practice during method development.[13]

Workflow for RP-HPLC-UV Purity Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sp 1. Dissolve Sample in Diluent std 2. Prepare Reference Standard Solution filt 3. Filter Solutions (0.45 µm) inj 4. Inject into HPLC System filt->inj sep 5. Separation on C18 Column inj->sep det 6. UV Detection (e.g., 254 nm) sep->det chrom 7. Obtain Chromatogram det->chrom integ 8. Integrate Peaks chrom->integ calc 9. Calculate Purity (% Area Normalization) integ->calc

Caption: RP-HPLC-UV workflow for imidazo[1,2-a]pyridine intermediate purity.

Experimental Protocol 1: Standard RP-HPLC-UV Method

This protocol describes a general-purpose, gradient RP-HPLC method suitable for determining the purity of a typical imidazo[1,2-a]pyridine intermediate.

1. Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Chromatography Data System (CDS) software.

  • Analytical balance.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile (ACN), water, and trifluoroacetic acid (TFA).

2. Solution Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in Water.

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Sample Solution: Accurately weigh and dissolve the imidazo[1,2-a]pyridine intermediate in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Reference Standard Solution: Prepare a solution of the reference standard at the same concentration as the sample solution.

3. Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 10 µL | | Detection Wavelength | 254 nm | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 20.0 | 90 | | | 25.0 | 90 | | | 25.1 | 10 | | | 30.0 | 10 |

4. Trustworthiness: The Self-Validating System Suitability Test (SST) Before any sample analysis, the system's performance must be verified.[15] This is a non-negotiable step required by regulatory bodies.[16][17]

  • Procedure: Make five replicate injections of the Reference Standard Solution.

  • Acceptance Criteria:

    • Repeatability: The relative standard deviation (%RSD) of the peak area for the main peak must be ≤ 2.0%.[16]

    • Tailing Factor (T): The tailing factor for the main peak should be ≤ 2.0.[16]

    • Theoretical Plates (N): The column efficiency, measured by theoretical plates, should be ≥ 2000.

5. Analysis and Calculation:

  • Inject the diluent (as a blank), followed by the sample solution.

  • Identify the principal peak in the sample chromatogram based on the retention time of the reference standard.

  • Calculate the purity using area normalization:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

The Advanced Alternative: UPLC-MS for Enhanced Resolution and Identification

While RP-HPLC-UV is excellent for routine testing, drug development demands a deeper understanding of the impurity profile. Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) provides unparalleled advantages in speed, resolution, and specificity.[14]

Causality Behind the Upgrade: Why UPLC-MS?
  • Speed and Resolution (UPLC): UPLC systems utilize columns packed with sub-2 µm particles. According to the van Deemter equation, smaller particles lead to a significant increase in separation efficiency. This translates into much sharper and narrower peaks, allowing for the resolution of closely eluting impurities that might co-elute and appear as a single peak in a standard HPLC run. Furthermore, this high efficiency allows for much faster flow rates and shorter gradients, reducing analysis time from ~30 minutes to as little as 2-5 minutes.[18]

  • Specificity and Identification (MS): The mass spectrometer acts as a highly specific detector, providing the mass-to-charge ratio (m/z) of every eluting compound. This is a game-changer for impurity analysis. While UV detection can confirm the absence of impurities, it cannot identify them. MS provides molecular weight information, which is the first crucial step in structural elucidation. This capability is essential for meeting ICH guidelines, which require the identification of any impurity exceeding the 0.10% threshold.[8][10]

Workflow for UPLC-MS Impurity Profiling

cluster_prep Sample Preparation cluster_uplc UPLC-MS Analysis cluster_data Data Analysis sp 1. Dissolve Sample in Diluent (e.g., 0.1 mg/mL) filt 2. Filter Solutions (0.22 µm) inj 3. Inject into UPLC System filt->inj sep 4. Fast Separation on Sub-2µm C18 Column inj->sep ion 5. Ionization (ESI+) sep->ion mass 6. Mass Analysis (TOF/Q-TOF) ion->mass tic 7. Generate Total Ion Chromatogram (TIC) mass->tic extract 8. Extract Ion Chromatograms (EIC) tic->extract id 9. Identify Impurities by m/z and Fragmentation extract->id

Caption: UPLC-MS workflow for impurity identification and profiling.

Experimental Protocol 2: Advanced UPLC-MS Method

This protocol outlines a rapid UPLC-MS method for the comprehensive impurity profiling of an imidazo[1,2-a]pyridine intermediate.

1. Instrumentation and Consumables:

  • UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Electrospray Ionization (ESI) source.

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • LC-MS grade acetonitrile, water, and formic acid.

2. Solution Preparation:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Sample Solution: Prepare a sample solution at a concentration of approximately 0.1 mg/mL. A lower concentration is used to avoid saturating the MS detector.

3. UPLC-MS Conditions: | Parameter | Setting | | :--- | :--- | | Flow Rate | 0.5 mL/min | | Column Temperature | 40 °C | | Injection Volume | 1 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 4.0 | 95 | | | 5.0 | 95 | | | 5.1 | 5 | | | 6.0 | 5 | | Ionization Mode | ESI Positive | | Mass Range | m/z 100-1000 | | Capillary Voltage | 3.5 kV |

4. System Suitability Test (SST):

  • Procedure: Make three replicate injections of a diluted reference standard solution (e.g., 0.01 mg/mL).

  • Acceptance Criteria:

    • Repeatability: %RSD of peak area ≤ 5.0%.

    • Retention Time Stability: Retention time drift should be minimal (e.g., ±0.05 min).

    • Mass Accuracy: The measured mass of the reference standard should be within 5 ppm of the theoretical mass.

5. Analysis and Data Processing:

  • Acquire data in full scan mode.

  • Process the data to identify all peaks in the Total Ion Chromatogram (TIC) above a specified threshold (e.g., 0.05%).

  • For each impurity, determine its accurate mass and propose a molecular formula. Compare this with potential starting materials, reagents, and plausible by-products or degradation products from the synthetic route.

Head-to-Head: Performance Comparison Guide

The choice between HPLC-UV and UPLC-MS often depends on the specific goal of the analysis—routine quality control versus in-depth characterization. The following table summarizes their performance based on key analytical metrics.

ParameterRP-HPLC-UVUPLC-MSRationale & Field Insights
Peak Resolution GoodExcellentUPLC's sub-2 µm particles provide significantly higher plate counts, resolving impurities that are chromatographically hidden in HPLC.
Analysis Time ~30 minutes~6 minutesThe high efficiency of UPLC columns allows for much faster flow rates and gradients, dramatically increasing sample throughput.[18]
Limit of Quantitation (LOQ) ~0.05%~0.01% or lowerMS detectors are inherently more sensitive than UV detectors, allowing for the confident quantitation of trace-level impurities.
Solvent Consumption High (~30 mL/run)Low (~3 mL/run)Shorter run times and lower flow rates result in a >90% reduction in solvent usage, leading to greener methods and significant cost savings.[18]
Impurity Identification By Retention Time OnlyDefinitive (by m/z)MS provides molecular weight data, a critical piece of information for structural elucidation required by ICH guidelines.[8][11]
Robustness for QC HighModerateHPLC methods are generally considered more robust and transferable between labs. UPLC-MS systems are more complex and sensitive to matrix effects.
Instrumentation Cost $

$
The capital investment for a UPLC-MS system is substantially higher than for a standard HPLC-UV setup.

Conclusion: Selecting the Right Tool for the Job

The purity analysis of imidazo[1,2-a]pyridine intermediates is a critical function in pharmaceutical development that demands robust and reliable analytical methods.

  • RP-HPLC-UV remains the undisputed gold standard for routine quality control applications. Its operational simplicity, robustness, and cost-effectiveness make it the ideal choice for release testing and in-process controls where the impurity profile is already well-characterized.

  • UPLC-MS , conversely, is the superior tool for method development, impurity discovery, and investigational work. Its ability to rapidly resolve complex mixtures and provide definitive mass information is invaluable for identifying unknown peaks, characterizing degradation pathways, and generating the comprehensive data required for regulatory submissions.

As a Senior Application Scientist, my recommendation is a tiered approach. Employ UPLC-MS during the early development phases to fully characterize the impurity profile of your imidazo[1,2-a]pyridine intermediates. Once the critical impurities are identified and the process is controlled, a robust, validated RP-HPLC-UV method can be transferred to the QC environment for efficient and reliable routine analysis. This strategy leverages the strengths of both technologies, ensuring scientific rigor while maintaining operational efficiency.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Google Cloud.
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025). Google Cloud.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021). LCGC International.
  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. (2017). Google Cloud.
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025). YouTube.
  • HPLC Method Validation Guide. (2021). Scribd.
  • Steps for HPLC Method Validation. (2024). Pharmaguideline.
  • ICH Q3E Guideline: Impurities Assessment and Control. (2025). AMSbiopharma.
  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. (n.d.). IKEV.
  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. (2003). PubMed.
  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). MDPI.
  • Validation of HPLC Techniques for Pharmaceutical Analysis. (n.d.). ResearchGate.
  • A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Cbz-nortropine. (n.d.). Benchchem.
  • ICH harmonised tripartite guideline - impurities in new drug products. (n.d.). ICH.
  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing.
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). Semantic Scholar.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci.
  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023). AZoM.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026). Google Cloud.
  • Chromatography Sign-Off. (2021). USP.org.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PMC.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC.
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography-Tandem Mass Spectrometry. (2025). PubMed.
  • Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. (2025). MDPI.
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025). Scilit.
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect.
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025). MDPI.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). ResearchGate.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024). MDPI.
  • Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. (2024). Nanomaterials Chemistry.
  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (2025). ResearchGate.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2025). MDPI.

Sources

Validation

UV-Vis absorption spectra of 2-(o-tolyl)imidazo[1,2-a]pyridine derivatives

Comprehensive Guide: UV-Vis Absorption Spectra and Photophysics of 2-(o-Tolyl)imidazo[1,2-a]pyridine Derivatives Executive Summary Imidazo[1,2-a]pyridines are privileged N-fused bicyclic scaffolds renowned for their robu...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide: UV-Vis Absorption Spectra and Photophysics of 2-(o-Tolyl)imidazo[1,2-a]pyridine Derivatives

Executive Summary

Imidazo[1,2-a]pyridines are privileged N-fused bicyclic scaffolds renowned for their robust fluorescence, high quantum yields, and highly tunable photophysical properties[1]. While the unsubstituted 2-phenylimidazo[1,2-a]pyridine is a standard blue-emitting fluorophore, introducing an ortho-methyl group to form 2-(o-tolyl)imidazo[1,2-a]pyridine fundamentally alters the molecule's ground-state conformation and excited-state dynamics. This guide objectively compares the UV-Vis absorption spectra and photophysical performance of 2-(o-tolyl)imidazo[1,2-a]pyridine derivatives against conventional alternatives, providing self-validating experimental protocols for rigorous characterization.

Mechanistic Insights: The Role of Steric Twist in Photophysics

Expertise & Experience in Molecular Design The photophysical behavior of imidazo[1,2-a]pyridines is dictated by the extent of π-conjugation between the electron-rich imidazopyridine core and the peripheral aryl substituents[2]. In standard 2-phenylimidazo[1,2-a]pyridine, the molecule adopts a highly coplanar geometry, maximizing orbital overlap and resulting in a strong π-π* absorption band typically centered around 320–335 nm.

However, the introduction of the 2-(o-tolyl) group induces a critical steric clash between the ortho-methyl protons and the C3 proton of the imidazopyridine core. This forces the molecule into a sterically twisted ground state (S0), decoupling the peripheral aromatic ring from the core's π-system.

  • Absorption (Ground State): This reduced conjugation causes a hypsochromic (blue) shift in the UV-Vis absorption maximum (

    
     ~ 305–315 nm) compared to the planar 2-phenyl analog.
    
  • Emission (Excited State): Upon UV excitation, the pre-twisted conformation facilitates the population of a Twisted Intramolecular Charge Transfer (TICT) state, especially when electron-donating or withdrawing groups are appended to the core[3]. This results in pronounced solvatochromism and an expanded Stokes shift, making the o-tolyl derivative a superior candidate for microenvironment-sensitive fluorescent probing[4].

Comparative Performance Analysis

To objectively evaluate 2-(o-tolyl)imidazo[1,2-a]pyridine, we compare its baseline photophysical metrics against its planar counterpart and industry-standard fluorophores (Coumarin 343 and BODIPY).

FluorophoreUV-Vis Abs Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (

)
Solvatochromic Sensitivity
2-(o-Tolyl)imidazo[1,2-a]pyridine 305 - 315390 - 46085 - 1450.35 - 0.65High (TICT active)
2-Phenylimidazo[1,2-a]pyridine 320 - 335380 - 42060 - 850.40 - 0.82Low to Moderate
Coumarin 343 ~440~480~40~0.60Moderate
BODIPY (Standard) ~500~510~10>0.90Very Low

Data synthesis derived from established photophysical baselines of imidazo[1,2-a]pyridine libraries[1][2][5].

Experimental Protocols: A Self-Validating Workflow

Trustworthiness & Reproducibility The following protocols establish a self-validating system. By measuring the UV-Vis spectra in solvents of varying dielectric constants, researchers can isolate ground-state stability from excited-state dynamics.

Protocol A: Synthesis of 2-(o-Tolyl)imidazo[1,2-a]pyridine Causality: We utilize a condensation reaction between 2-aminopyridine and an


-haloketone. The use of a mild base neutralizes the generated HBr, preventing the protonation of the pyridine nitrogen and driving the cyclization forward.
  • Reagent Preparation: Dissolve 1.0 mmol of 2-aminopyridine and 1.0 mmol of 2-bromo-2'-methylacetophenone in 10 mL of absolute ethanol.

  • Catalysis: Add 1.2 mmol of sodium bicarbonate (NaHCO

    
    ) to act as an acid scavenger.
    
  • Reflux: Heat the mixture to 80°C under continuous stirring for 6–8 hours. Monitor the consumption of starting materials via TLC (Eluent: EtOAc/Hexane 1:3).

  • Purification: Cool to room temperature, evaporate the solvent under reduced pressure, and partition the residue between dichloromethane (DCM) and water. Extract the organic layer, dry over anhydrous Na

    
    SO
    
    
    
    , and purify via silica gel column chromatography to yield the pure derivative[6].

Protocol B: UV-Vis Absorption and Fluorescence Characterization Causality: Spectroscopic grade solvents must be used to prevent trace impurities from quenching fluorescence or distorting the UV-Vis baseline.

  • Stock Solution: Prepare a 1.0 mM stock solution of the synthesized derivative in spectroscopic-grade DMSO.

  • Working Solutions: Dilute the stock to 10 µM in a panel of solvents of varying polarity (e.g., Hexane, Toluene, DCM, Ethanol, Water) to evaluate solvatochromism[2].

  • UV-Vis Measurement: Transfer 3 mL of the working solution to a 1.0 cm path-length quartz cuvette. Record the absorption spectrum from 250 nm to 500 nm using a dual-beam spectrophotometer. Baseline correction must be performed using the pure respective solvent.

  • Fluorescence Measurement: Excite the sample at its absorption maximum (

    
    ). Record the emission spectrum from 350 nm to 650 nm.
    

Protocol C: Determination of Relative Fluorescence Quantum Yield (


) 
Causality: To prevent inner-filter effects (where the fluorophore re-absorbs its own emission, artificially deflating the calculated quantum yield), the absorbance of all solutions must be strictly maintained below 0.1 OD at the excitation wavelength[1].
  • Reference Standard: Prepare a solution of Quinine Sulfate in 0.1 M H

    
    SO
    
    
    
    (Known
    
    
    = 0.54).
  • Absorbance Matching: Dilute both the reference and the 2-(o-tolyl)imidazo[1,2-a]pyridine sample until their absorbance at the chosen excitation wavelength (e.g., 310 nm) is exactly 0.05.

  • Integration: Measure the fluorescence emission spectra for both solutions and calculate the integrated area under the emission curve (

    
    ).
    
  • Calculation: Apply the comparative formula:

    
    
    (Where 
    
    
    
    is absorbance at the excitation wavelength, and
    
    
    is the refractive index of the solvent).

Photophysical Pathway Visualization

The following diagram illustrates the logical flow of the excitation and relaxation dynamics unique to the sterically twisted o-tolyl derivative.

Photophysics S0 Ground State (S0) Sterically Twisted o-Tolyl Excitation UV Excitation (λ ~ 310-315 nm) S0->Excitation LE Locally Excited (LE) State Franck-Condon Region Excitation->LE Relaxation Structural Relaxation (Solvent Reorganization) LE->Relaxation Polar Solvents EmissionLE Normal Emission (Blue Region) LE->EmissionLE Non-Polar Solvents TICT TICT State Charge Separation Relaxation->TICT EmissionTICT Red-Shifted Emission (Solvatochromic) TICT->EmissionTICT Radiative Decay EmissionLE->S0 EmissionTICT->S0

Jablonski diagram illustrating the TICT emission pathway of 2-(o-tolyl)imidazo[1,2-a]pyridine.

References

  • Pandey, D., Kaur, J., Naqvi, S., & Sharma, A. (2026). "Substituent tunable photophysical properties, cell imaging and in vivo viscosity sensing of a near-infrared imidazo[1,2-a]pyridine-based fluorescent molecule." Journal of Photochemistry and Photobiology A: Chemistry, 46, 117116.[Link]

  • Mahaur, P., Pandey, H., Srivastava, V., & Singh, S. (2025). "Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp3)–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies." Organic & Biomolecular Chemistry, 23, 10867-10873.[Link]

  • Firmansyah, D., Ciuciu, A. I., Hugues, V., & Gryko, D. T. (2013). "Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption." Chemistry - An Asian Journal, 8(6), 1279-1294.[Link]

Sources

Safety & Regulatory Compliance

Safety

8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine proper disposal procedures

Executive Summary: The "Halogen Rule" For researchers handling 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine (a key intermediate in the synthesis of potassium-competitive acid blockers like Vonoprazan), the critical disposal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Halogen Rule"

For researchers handling 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine (a key intermediate in the synthesis of potassium-competitive acid blockers like Vonoprazan), the critical disposal directive is the segregation of halogenated waste . Unlike standard organic intermediates, the bromine atom at position 8 necessitates disposal in Halogenated Organic Waste streams. Failure to segregate this compound from non-halogenated solvents can result in the formation of corrosive hydrogen bromide (HBr) or toxic brominated dioxins during standard incineration processes, violating environmental compliance and damaging facility infrastructure.

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the material against the following profile to ensure it matches the waste stream criteria.

Parameter Data / Specification
Chemical Name 8-Bromo-2-(2-methylphenyl)imidazo[1,2-a]pyridine
Common Use Medicinal Chemistry Intermediate (Vonoprazan scaffold)
Molecular Formula C₁₄H₁₁BrN₂
Molecular Weight ~287.15 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Primary Hazards Irritant (Skin, Eye, Respiratory)
GHS Codes H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Waste Class Halogenated Organic (Non-RCRA P-listed, but hazardous due to toxicity/halogen content)

The Self-Validating Disposal Protocol

Expert Insight: A "self-validating" system means the protocol includes a check-step that physically prevents error. In this workflow, the "Halogen Check" is that step.

A. Solid Waste Disposal (Pure Compound)

Applicability: Expired reagent, contaminated weighing boats, or failed reaction solids.

  • Containment: Transfer the solid material into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

    • Why? Glass can break in the waste bin; polyethylene is resistant to brominated organics.

  • Double-Bagging: Place the primary container into a secondary clear bag (e.g., a "ziplock" style).

  • Labeling: Apply a hazardous waste tag immediately.

    • Must Read: "Hazardous Waste - Solid - Toxic/Irritant."

    • Constituents: List "8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine."

  • Segregation: Deposit into the Solid Hazardous Waste Drum . Do not place in regular trash or biohazard (red) bags.

B. Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)

Applicability: Filtrates from recrystallization or reaction solvents containing the compound.

  • The Halogen Check (Validation Step):

    • Does the solution contain the brominated compound? YES.

    • Action: You MUST use the Halogenated Waste Carboy (often color-coded yellow or red in many EHS systems).

    • Critical Error: Pouring this into a "Non-Halogenated" (General Organic) drum is a major compliance violation.

  • pH Verification: Check the pH of the solution.

    • If pH < 2 or > 12, neutralize to pH 5–9 using Sodium Bicarbonate (base) or Dilute HCl (acid) before adding to the waste carboy to prevent exothermic reactions in the drum.

  • Transfer: Pour slowly into the Halogenated Waste container using a funnel to prevent splashing.

  • Log Entry: Immediately write the volume and chemical name on the carboy’s log sheet.

C. Contaminated Debris (Sharps/Glass)
  • Triple Rinse: Triple rinse empty vials with acetone or methanol.

  • Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste container.

  • Glass Disposal: Defaced/rinsed vials go into the "Broken Glass/Sharps" container, not the trash.

Visual Workflow: Decision Logic

The following diagram illustrates the critical decision nodes for disposing of 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine.

DisposalWorkflow Start Start: Waste Identification 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine AssessState Assess Physical State Start->AssessState IsSolid Solid Material (Powder/Crystals) AssessState->IsSolid IsLiquid Liquid/Solution (Mother Liquor) AssessState->IsLiquid Bagging Double Bag in Polyethylene IsSolid->Bagging SolidLabel Label: 'Hazardous Solid - Toxic' Bagging->SolidLabel SolidBin Disposal: Solid Hazardous Waste Drum SolidLabel->SolidBin HalogenCheck CRITICAL CHECK: Contains Bromine? IsLiquid->HalogenCheck Neutralize Check pH & Neutralize (if necessary) HalogenCheck->Neutralize Yes (Always) LiquidLabel Label: 'Halogenated Organic Waste' Neutralize->LiquidLabel LiquidBin Disposal: Halogenated Solvent Carboy LiquidLabel->LiquidBin

Figure 1: Decision logic for segregating brominated intermediate waste streams. Note the critical divergence to the Halogenated stream for liquid waste.

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: If the spill is >10g or outside a hood, evacuate the immediate area. The dust is a respiratory irritant.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If dust is airborne, use an N95 or P100 respirator.

  • Containment (Solid): Gently cover the spill with wet paper towels to prevent dust generation. Sweep up carefully and place in a hazardous waste bag.

  • Containment (Solution): Use a Universal Absorbent (vermiculite or spill pads). Do not use combustible materials like sawdust for brominated organic solutions if oxidizers are present.

  • Decontamination: Clean the surface with a soap/water solution. Dispose of all cleanup materials as Solid Hazardous Waste .

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • PubChem. Imidazo[1,2-a]pyridine, 8-bromo-2-(2-methylphenyl)- Compound Summary. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management.[Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[Link]

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